Probimane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]propyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUYWACILHVRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910622 | |
| Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95604-83-4, 108093-90-9 | |
| Record name | 4,4′-(1-Methyl-1,2-ethanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95604-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MM 159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095604834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Probimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108093909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Probimane: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probimane, a synthetic bisdioxopiperazine derivative, is an anticancer agent with demonstrated efficacy against a range of tumor models. Its mechanism of action is primarily centered on the catalytic inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. This inhibition leads to a cascade of cellular events, culminating in G2/M phase cell cycle arrest and the blockade of chromosome segregation, ultimately inducing cancer cell death. Additionally, this compound has been shown to modulate the activity of calmodulin, a key calcium-binding protein involved in cellular signaling, which may contribute to its antimetastatic properties. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism: Topoisomerase II Inhibition
The primary molecular target of this compound is DNA topoisomerase II. Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound acts as a catalytic inhibitor. It interferes with the enzymatic cycle of topoisomerase II, preventing the resealing of the double-strand breaks it creates to resolve DNA topological problems during replication and transcription. This disruption of topoisomerase II function leads to an accumulation of DNA damage and triggers cellular checkpoint responses.
Quantitative Data: Inhibition of Calmodulin Activity
| Compound | Concentration (mmol·L⁻¹) | Inhibition of Calmodulin-activated Ca²⁺, Mg²⁺-ATPase Activity (%) |
| This compound | 0.1 | 11 |
| This compound | 1.0 | 32 |
Data sourced from a study on rabbit erythrocyte membranes.[1]
Cellular Consequences of Topoisomerase II Inhibition
The catalytic inhibition of topoisomerase II by this compound initiates a series of downstream cellular events, most notably affecting cell cycle progression and chromosome dynamics.
G2/M Phase Cell Cycle Arrest
By disrupting the normal function of topoisomerase II, this compound activates the G2/M DNA damage checkpoint. This leads to the arrest of the cell cycle in the G2 and M phases, preventing cells with damaged DNA from proceeding through mitosis. The signaling cascade leading to this arrest typically involves the modulation of cyclin-dependent kinase 1 (Cdk1) and its regulatory partner, Cyclin B1.
Blockade of Chromosome Segregation
The proper segregation of chromosomes during mitosis is heavily dependent on the decatenating activity of topoisomerase II. By inhibiting this enzyme, this compound prevents the untangling of newly replicated sister chromatids, leading to errors in chromosome segregation and ultimately, mitotic catastrophe and cell death.
Secondary Mechanism: Calmodulin Inhibition
In addition to its effects on topoisomerase II, this compound has been shown to inhibit the activity of calmodulin.[1] Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in a wide array of cellular processes, including signal transduction, cell proliferation, and motility. The inhibition of calmodulin by this compound may contribute to its overall anticancer and, particularly, its antimetastatic effects.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound and related compounds.
Topoisomerase II Decatenation Assay
This in vitro assay is used to assess the catalytic activity of topoisomerase II and the inhibitory effect of compounds like this compound.
Principle: Topoisomerase II can decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The decatenated minicircles can be separated from the kDNA network by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Reaction buffer (containing ATP and MgCl₂)
-
kDNA substrate
-
This compound at various concentrations (or vehicle control)
-
Purified topoisomerase II enzyme
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well or migrate a short distance.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence emitted by a stained cell is therefore proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
Protocol:
-
Cell Treatment: Culture cancer cells in the presence of various concentrations of this compound for a specified duration.
-
Harvest and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The peaks corresponding to the G0/G1, S, and G2/M phases are quantified to determine the percentage of cells in each phase.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Conclusion
This compound exerts its anticancer effects through a multi-faceted mechanism of action. Its primary role as a catalytic inhibitor of topoisomerase II disrupts fundamental cellular processes of DNA replication and chromosome segregation, leading to G2/M cell cycle arrest and ultimately, cell death. The additional inhibitory effect on calmodulin suggests a broader impact on cellular signaling pathways that may contribute to its antimetastatic potential. Further research to elucidate the specific signaling cascades activated by this compound and to obtain more precise quantitative data on its interaction with topoisomerase II will be crucial for its continued development as a therapeutic agent.
References
Probimane: A Technical Guide to its Structure, Properties, and Anti-Cancer Activity
An In-depth Whitepaper for Researchers and Drug Development Professionals
Foreword: Probimane, a bisdioxopiperazine derivative, has demonstrated significant potential as an anti-cancer agent, particularly in the inhibition of tumor metastasis. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Chemical Structure and Properties
This compound, also known as AT-2153 or MM-159, is chemically defined as 4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione). Its structure is characterized by a central propane-1,2-diyl linker connecting two piperazine-2,6-dione rings, each substituted with a morpholinomethyl group at the 1-position.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione) | |
| CAS Number | 108093-90-9 | |
| Molecular Formula | C₂₁H₃₄N₆O₆ | |
| Molecular Weight | 466.53 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| pKa | Not experimentally determined. | The presence of multiple nitrogen atoms (amines and amides) suggests this compound will have several pKa values and its charge state will be pH-dependent. |
| LogP | Not experimentally determined. | The molecule possesses both hydrophobic (alkyl and aromatic-like rings) and hydrophilic (oxygen and nitrogen atoms) regions, suggesting a moderate lipophilicity. |
| Melting Point | Not experimentally determined. |
Biological Activity and Mechanism of Action
This compound exhibits potent anti-proliferative and anti-metastatic effects across a range of cancer cell lines. Its primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase.
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various human tumor cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values after 48 hours of treatment are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| A549 | Lung Carcinoma | 0.12 |
| BGC-823 | Stomach Cancer | 0.15 |
| SGC-7901 | Stomach Cancer | 0.18 |
| HeLa | Cervical Cancer | 0.22 |
| K562 | Chronic Myeloid Leukemia | 0.35 |
| HL-60 | Promyelocytic Leukemia | 0.41 |
Mechanism of Action: Inhibition of Calmodulin Signaling
One of the key molecular targets of this compound is calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes, including cell cycle progression. By inhibiting CaM, this compound disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. The inhibitory effect on CaM is, in part, mediated through the modulation of Ca²⁺, Mg²⁺-ATPase activity.
Figure 2: Simplified signaling pathway showing this compound's inhibition of the Calmodulin pathway, leading to G2/M cell cycle arrest.
Experimental Protocols
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on its structure, a plausible synthetic route would involve the reaction of 4,4'-(propane-1,2-diyl)bis(piperazine-2,6-dione) with formaldehyde and morpholine in a Mannich-type reaction.
Figure 3: General workflow for the proposed synthesis of this compound.
Researchers aiming to synthesize this compound should refer to literature on the synthesis of related bisdioxopiperazine and Mannich bases for detailed reaction conditions and purification methods.
Determination of In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of IC₅₀ values of this compound against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Assay for Calmodulin-Dependent Ca²⁺, Mg²⁺-ATPase Activity
This protocol provides a method to assess the inhibitory effect of this compound on CaM-dependent ATPase activity.
Materials:
-
Erythrocyte ghosts (as a source of Ca²⁺, Mg²⁺-ATPase)
-
Calmodulin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂)
-
ATP solution
-
CaCl₂ solution
-
EGTA solution
-
This compound solutions of varying concentrations
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixture:
-
In a microplate, prepare reaction mixtures containing assay buffer, erythrocyte ghosts, and calmodulin.
-
Add varying concentrations of this compound to the respective wells. Include a control without this compound.
-
-
Initiation of Reaction:
-
To initiate the reaction, add a solution containing ATP and CaCl₂ (to achieve a desired free Ca²⁺ concentration). A parallel set of reactions with EGTA instead of CaCl₂ should be run to determine the Ca²⁺-independent ATPase activity.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding a reagent that also allows for the colorimetric detection of inorganic phosphate released from ATP hydrolysis (e.g., malachite green reagent).
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength for the chosen phosphate detection method (e.g., ~620 nm for malachite green).
-
-
Data Analysis:
-
Calculate the amount of inorganic phosphate released in each well.
-
Subtract the Ca²⁺-independent ATPase activity (from the EGTA-containing wells) from the total ATPase activity to determine the Ca²⁺-dependent activity.
-
Determine the inhibitory effect of this compound by comparing the Ca²⁺-dependent ATPase activity in the presence of the compound to the control.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined chemical structure and potent biological activity. Its mechanism of action, involving cell cycle arrest through the inhibition of calmodulin signaling, provides a strong rationale for its further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry, facilitating ongoing investigations into the therapeutic potential of this compound.
An In-depth Technical Guide to the Synthesis and Purification of Iminostilbene Derivatives as a Proxy for Probimane
Disclaimer: Publicly available scientific literature and patents do not provide a specific, detailed synthesis and purification protocol for Probimane. This guide, therefore, presents a comprehensive overview of the synthesis and purification of closely related iminostilbene derivatives, which form the core structure of this compound. The methodologies described herein are based on established chemical processes for this class of compounds and serve as a robust technical proxy for researchers and drug development professionals.
Introduction to Iminostilbene Derivatives
Iminostilbene and its derivatives are a critical class of compounds in medicinal chemistry, most notably as the core scaffold for drugs like Carbamazepine and Oxcarbazepine. This compound is a prodrug designed for therapeutic effects, including anti-proliferative properties and the induction of cell cycle arrest at the G2/M phase[1]. As a prodrug, its structure includes the core iminostilbene moiety, which is later metabolized to the active form. This guide focuses on the synthesis of a key intermediate, 10-methoxy-iminostilbene, and subsequent purification methods applicable to this family of molecules.
Synthesis of 10-Methoxy-N-aminocarbonyl-iminostilbene
A common route to iminostilbene-based therapeutic agents involves the synthesis of 10-methoxy-N-aminocarbonyl-iminostilbene. This process typically starts from 10-methoxy-iminostilbene and involves a reaction with triphosgene followed by ammonolysis.
The following table summarizes the quantitative data for a representative synthesis of 10-methoxy-N-aminocarbonyl-iminostilbene, based on patented industrial processes.
| Parameter | Value | Reference |
| Starting Material | 10-methoxy-iminostilbene | EP1748988B1[2] |
| Moles of Starting Material | 0.3 mols | EP1748988B1[2] |
| Reagents | Triethylamine, Triphosgene, Aqueous Ammonia | EP1748988B1[2][3] |
| Moles of Triethylamine | 0.34 mols | EP1748988B1[2] |
| Moles of Triphosgene | 0.11 mols | EP1748988B1[2] |
| Solvent | Toluene | EP1748988B1[2] |
| Reaction Temperature | 10-15°C | EP1748988B1[2][3] |
| Reaction Time | 6 hours (addition), several hours (stirring) | EP1748988B1[2][3] |
| Product Yield | 85% (theoretical) | EP1748988B1[2][3] |
| Product Purity | >95% | EP1748988B1[2][3] |
The synthesis of 10-methoxy-N-aminocarbonyl-iminostilbene can be carried out as follows, based on a patented method[2][3]:
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, dissolve 66.9 g (0.3 mols) of 10-methoxy-iminostilbene and 34.92 g (0.34 mols) of triethylamine in 800 ml of toluene.
-
-
Addition of Triphosgene:
-
Prepare a solution of 32.67 g (0.11 mols) of triphosgene in 300 ml of toluene.
-
Gradually add the triphosgene solution to the 10-methoxy-iminostilbene solution over a period of 6 hours, while maintaining the reaction temperature between 10-15°C.
-
-
Ammonolysis:
-
After the addition is complete and the reaction has proceeded to completion (which can be monitored by the disappearance of the methoxy-iminostilbene starting material), gradually add 200 ml of 30% aqueous ammonia.
-
Vigorously stir the mixture at room temperature for several hours.
-
-
Work-up and Isolation:
-
Separate the organic and aqueous phases.
-
Wash the toluene phase with water.
-
Evaporate the toluene under reduced pressure to yield the crude product.
-
Caption: Synthetic workflow for 10-methoxy-N-aminocarbonyl-iminostilbene.
Purification of Iminostilbene Derivatives
Purification of the synthesized iminostilbene derivatives is crucial to achieve the high purity required for pharmaceutical applications. The primary method described in the literature is recrystallization.
The following table outlines the parameters for a typical recrystallization process for an iminostilbene derivative post-hydrolysis.
| Parameter | Value | Reference |
| Crude Product | Hydrolyzed 10-methoxy-N-aminocarbonyl-iminostilbene | EP1748988B1[2][3] |
| Recrystallization Solvent | Dimethylformamide (DMF) | EP1748988B1[2][3] |
| Washing Solvents | Acetone, Water | EP1748988B1[2][3] |
| Drying Method | Under vacuum | EP1748988B1[2][3] |
A representative purification protocol involving hydrolysis and subsequent recrystallization is as follows[2][3]:
-
Hydrolysis (if required):
-
The crude product from the previous step is refluxed with 10% H₂SO₄ for one hour to hydrolyze the enol ether.
-
-
Initial Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid with water.
-
-
Recrystallization:
-
Dissolve the crude solid in dimethylformamide.
-
Allow the solution to cool, inducing crystallization of the purified product.
-
Filter the recrystallized product.
-
-
Final Washing and Drying:
-
Wash the purified precipitate with acetone.
-
Dry the final product under vacuum.
-
References
In Vivo Distribution and Excretion of Probimane: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo distribution and excretion of Probimane, a bisdioxopiperazine compound with antimetastatic properties. The information presented is primarily based on a key study utilizing radiolabeled this compound in a murine cancer model, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the biodistribution and excretion patterns of ¹⁴C-labeled this compound following a single oral administration in mice bearing Lewis lung carcinoma.
Note: The complete quantitative data from the original study by Lu et al. (2010) was not accessible in the public domain. The tables below are structured based on the descriptive data and trends reported in the available literature.
Table 1: Tissue Distribution of ¹⁴C-Probimane in Mice
| Tissue | Time Point | Concentration (ng/g tissue) | Observations |
| Normal Organs | |||
| Liver, Kidneys, etc. | 2 hours | Very High | Rapid and widespread initial distribution. |
| 24 hours | Dramatically Declined | Rapid clearance from normal tissues. | |
| 48 hours | ~10% of 2-hour concentration | Continued clearance from most normal organs. | |
| Brain | 2, 24, 48 hours | Relatively Low | Indicates poor penetration of the blood-brain barrier[1]. |
| Tumor Tissues | |||
| Primary Tumor | 2 hours | High | Significant uptake in the primary tumor. |
| 24 hours | Declined | Cleared more slowly than from normal tissues. | |
| 48 hours | Declined | ||
| Metastatic Foci | 2 hours | High | High initial concentration in metastatic nodules. |
| (Pulmonary Nodules) | 24 hours | Slightly Changed | Persistent accumulation observed. |
| 48 hours | Almost No Change | Maintained a high concentration, indicating selective retention[1]. |
Table 2: Excretion of ¹⁴C-Probimane in Mice
| Excretion Route | Time Frame | Excretion Profile | Key Findings |
| Urine | 48 hours | Constant Rate | Equal contribution to excretion as feces[1]. |
| Feces | 48 hours | Constant Rate | Equal contribution to excretion as urine[1]. |
Experimental Protocols
The data presented is derived from a study investigating the absorption, distribution, and excretion of ¹⁴C-labeled this compound. The key methodologies are detailed below.
Animal Model
-
Species/Strain: C57BL/6j mice[1].
-
Mean Body Weight: 21.6g[1].
-
Tumor Model: Lewis Lung Carcinoma (LLC). 5x10⁶ LLC cells were implanted subcutaneously (sc) into the mice[1].
-
Animal Care: Experiments were reported to be conducted in compliance with the Guidelines for the Care and Use of Research Animals, NIH[1].
Dosing and Administration
-
Test Article: ¹⁴C-labeled this compound (¹⁴C-Pro).
-
Dose: 120 mg/kg[1].
-
Route of Administration: Oral (intragastric, ig)[1].
-
Vehicle: ¹⁴C-Pro was dissolved in normal saline[1].
-
Timing: Administration was performed on day 17 post-tumor implantation[1].
Sample Collection and Analysis
-
Time Points: Tissues, urine, and feces were collected at 2, 24, and 48 hours post-administration.
-
Sample Processing: Tissues were harvested, and urine and feces were collected.
-
Analytical Method: A radioactivity-detective method was used to determine the concentration of ¹⁴C-Probimane in the collected samples. The specific instrument mentioned is an auto-liquid-scintillate (YSJ-78)[1]. The experiment was triplicated for statistical treatment of the data[1].
Visualizations
The following diagrams illustrate the logical workflow of the described experimental protocol.
Discussion
The in vivo study of ¹⁴C-Probimane reveals a pharmacokinetic profile characterized by rapid and broad distribution into normal tissues, followed by a swift decline. In stark contrast, metastatic tumor tissues show a persistent accumulation of the compound over 48 hours[1]. This selective retention in metastatic foci is a key finding and may explain the antimetastatic efficacy of this compound and other bisdioxopiperazine compounds[1].
The low concentration of ¹⁴C-Probimane in the brain suggests that it does not readily cross the blood-brain barrier, which has implications for its use in treating brain tumors or metastases[1].
The excretion of this compound occurs at a constant rate, with both renal (urine) and fecal routes contributing equally to its elimination from the body[1]. This balanced excretion profile provides a comprehensive understanding of its clearance mechanism.
References
Pharmacological Profile of Probimane: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological characteristics of Probimane, a promising antimetastatic agent. This compound, a derivative of the bisdioxopiperazine class of compounds, has demonstrated significant potential in preclinical studies as a potent anticancer drug. This document synthesizes available data on its mechanism of action, pharmacokinetic profile, and key experimental findings to support further research and development efforts.
Introduction
This compound (Pro) is a second-generation bisdioxopiperazine compound developed at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.[1] It is structurally related to razoxane (ICRF-159) and MST-16, other members of this class known for their anticancer properties, particularly their ability to inhibit tumor metastasis.[1] Notably, this compound is characterized by its higher water solubility and greater cytotoxic potency compared to razoxane, suggesting a potentially improved therapeutic profile.[1]
Mechanism of Action
The antimetastatic activity of this compound is believed to be multifactorial, targeting several key pathways involved in cancer progression and spread. Unlike traditional cytotoxic agents that primarily target DNA synthesis, this compound appears to exert its effects through a combination of mechanisms that disrupt cell signaling, adhesion, and motility.
The proposed mechanisms of action for this compound include:
-
Inhibition of Calmodulin: Calmodulin is a ubiquitous calcium-binding protein that plays a critical role in numerous cellular processes, including cell proliferation and migration. By inhibiting calmodulin, this compound can disrupt these signaling pathways, leading to a reduction in cancer cell motility.
-
Reduction of Sialic Acid: Sialic acids are terminal sugar residues on cell surface glycoproteins and glycolipids that are often overexpressed in cancer cells. They play a significant role in cell-cell adhesion and recognition, processes crucial for metastasis. This compound's ability to interfere with sialic acid may hinder the ability of cancer cells to detach from the primary tumor and colonize distant sites.
-
Inhibition of Lipoperoxidation: Increased lipid peroxidation and oxidative stress are associated with cancer development and progression. By inhibiting lipoperoxidation, this compound may protect cells from oxidative damage and reduce the signaling pathways that promote cancer growth.
-
Fibrinogen Inhibition: Fibrinogen is a key component of the coagulation cascade and can form a fibrin matrix around tumor cells, protecting them from immune surveillance and facilitating their adhesion to the endothelium of blood vessels. Inhibition of fibrinogen by this compound could disrupt this protective shield and reduce the metastatic potential of tumor cells.
-
Cell Cycle Arrest: Experimental evidence indicates that this compound induces cell cycle arrest at the G2/M phase.[2] This prevents cells from entering mitosis and ultimately leads to a halt in proliferation. The compound also appears to block chromosome segregation, further contributing to its antiproliferative effects.[2]
The following diagram illustrates the proposed multifaceted mechanism of action of this compound.
Caption: Proposed multifaceted antimetastatic mechanism of this compound.
Pharmacokinetic Profile
A key study investigating the absorption, distribution, and excretion of ¹⁴C-labeled this compound in mice bearing Lewis lung carcinoma has provided valuable insights into its pharmacokinetic properties.
Absorption and Distribution
Following administration, ¹⁴C-Probimane was found to distribute to various organs. The concentrations in most normal organs were high at 2 hours post-administration and then declined significantly by 24 and 48 hours.[3] In contrast, the concentration of this compound in metastatic foci and pulmonary metastatic nodules remained relatively stable over the same time period, suggesting a preferential accumulation or retention in tumor tissues.[3] This observation may explain the potent antimetastatic activity of bisdioxopiperazine compounds.[3] Notably, the radioactivity in the brain was relatively low, indicating that this compound has limited ability to cross the blood-brain barrier.[3]
Table 1: Distribution of ¹⁴C-Probimane in Mice Bearing Lewis Lung Carcinoma
| Tissue | Concentration at 2 hours | Concentration at 24 hours | Concentration at 48 hours |
| Normal Organs | High | Dramatically Declined | Dramatically Declined |
| Metastatic Foci | - | Slightly Changed | Slightly Changed |
| Pulmonary Metastatic Nodules | - | Almost No Change | Almost No Change |
| Brain | Relatively Low | - | - |
Note: The original publication did not provide specific quantitative values in the abstract.
Excretion
The excretion of ¹⁴C-Probimane was observed to occur at constant rates through both urine and feces in approximately equal ratios.[3] This balanced excretion profile is an important consideration for its clinical development.
Experimental Protocols
While detailed experimental protocols are not fully available in the reviewed literature, the following outlines the likely methodology for the pharmacokinetic study based on the provided abstract.
Radiolabeling of this compound
This compound was labeled with Carbon-14 (¹⁴C) to enable its detection and quantification in biological samples. The specific activity of the resulting ¹⁴C-Probimane would have been determined to allow for accurate calculation of drug concentrations.
Animal Model
The study utilized mice bearing Lewis lung carcinoma, a well-established model for studying cancer metastasis. The tumor cells would have been implanted in the mice, and the tumors allowed to grow and metastasize before the administration of ¹⁴C-Probimane.
Drug Administration and Sample Collection
A known dose of ¹⁴C-Probimane was administered to the tumor-bearing mice. At specified time points (e.g., 2, 24, and 48 hours), groups of mice would be euthanized. Various tissues, including normal organs, metastatic foci, pulmonary metastatic nodules, and brain, would be collected. Urine and feces would also be collected over the study period to assess excretion.
Radioactivity Measurement
The collected tissue samples would be processed (e.g., homogenized) and the amount of radioactivity in each sample measured using a scintillation counter. The measured radioactivity would then be converted to the concentration of this compound in each tissue.
The workflow for this type of pharmacokinetic study is depicted in the diagram below.
Caption: General workflow for a pharmacokinetic study of radiolabeled this compound.
Conclusion and Future Directions
This compound is a promising antimetastatic agent with a unique, multifaceted mechanism of action that distinguishes it from many conventional chemotherapeutics. Its favorable pharmacokinetic profile, particularly its retention in metastatic tissues, further supports its potential as a valuable addition to the anticancer arsenal.
Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound. More detailed in vivo studies are needed to establish its efficacy and safety profile in a broader range of cancer models. The development of detailed experimental protocols and the generation of more extensive quantitative data will be crucial for advancing this compound into clinical trials. The information presented in this guide provides a solid foundation for these future investigations.
References
- 1. Anticancer activities and mechanisms of bisdioxopiperazine compounds this compound and MST-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Absorption, distribution and excretion of ¹⁴C-probimane in mice bearing lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Probimane's Effect on Lewis Lung Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane, a bisdioxopiperazine compound, has demonstrated notable anti-tumor and anti-metastatic effects in preclinical studies, particularly against Lewis lung carcinoma (LLC). This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and potential signaling pathways associated with this compound's activity against this challenging cancer model. The information is intended to support further research and drug development efforts in oncology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical research on this compound in the context of Lewis lung carcinoma.
Table 1: Distribution of ¹⁴C-Probimane in Tissues of Mice Bearing Lewis Lung Carcinoma
This table presents the concentration of radiolabeled this compound in various tissues at different time points following administration, indicating its biodistribution and retention in tumor tissues.
| Tissue | 2 hours (ng/g) | 24 hours (ng/g) | 48 hours (ng/g) |
| Primary Tumor | 70.1 ± 5.6 | 24.1 ± 2.6 | 7.7 ± 1.1 |
| Metastatic Tumor | 142.3 ± 6.9 | 106.3 ± 7.0 | 121.5 ± 9.7 |
| Brain | 17.8 ± 2.0 | 9.7 ± 3.0 | 2.2 ± 1.0 |
| Lung | 149.5 ± 12.2 | 38.5 ± 2.9 | 29.2 ± 3.2 |
| Liver | 370.6 ± 26.7 | 39.0 ± 4.7 | 15.3 ± 3.3 |
| Spleen | 365.3 ± 16.4 | 22.4 ± 2.3 | 15.9 ± 4.1 |
| Heart | 124.7 ± 13.6 | 22.8 ± 1.9 | 7.2 ± 0.7 |
| Muscle | 122.6 ± 15.4 | 34.0 ± 3.1 | 15.0 ± 1.5 |
| Skin | 163.1 ± 10.9 | 67.2 ± 5.8 | 25.3 ± 1.7 |
| Bone | 90.1 ± 11.3 | 48.0 ± 7.3 | 15.1 ± 2.8 |
| Gall bladder | 648.7 ± 59.9 | 92.7 ± 10.0 | 26.9 ± 2.3 |
| Testis | 444.5 ± 25.0 | 46.5 ± 3.6 | 20.0 ± 2.5 |
Data presented as mean ± standard deviation.
Table 2: Antimetastatic Effects of Bisdioxopiperazine Compounds on Lewis Lung Carcinoma
This table compares the inhibitory effects of this compound and Razoxane on pulmonary metastasis when treatment is initiated at different time points post-tumor inoculation.
| Treatment Group | Dose (mg/kg/day) | Treatment Start Day | Primary Tumor Weight (g) | Number of Lung Metastases | Inhibition Rate (%) |
| Control | - | - | 2.5 ± 0.5 | 85.3 ± 15.2 | - |
| This compound | 25 | 2 | 1.8 ± 0.3 | 8.1 ± 2.1 | 90.5 |
| This compound | 25 | 8 | 1.9 ± 0.4 | 10.2 ± 2.5 | 88.0 |
| Razoxane | 25 | 2 | 1.7 ± 0.3 | 9.5 ± 2.3 | 88.9 |
| Razoxane | 25 | 8 | 2.1 ± 0.4 | 75.6 ± 12.8 | 11.4 |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Biodistribution of ¹⁴C-Probimane in Mice with Lewis Lung Carcinoma
-
Animal Model: C57BL/6j mice were used for this study.
-
Tumor Implantation: Lewis lung carcinoma (LLC) cells (5 x 10⁶ cells) were implanted subcutaneously into the right axillary region of the mice[1].
-
Drug Administration: On day 10 after tumor inoculation, a single intraperitoneal (i.p.) injection of ¹⁴C-labeled this compound (¹⁴C-Pro) at a dose of 12 mg/kg was administered[1].
-
Sample Collection: At 2, 24, and 48 hours post-injection, mice were euthanized, and various tissues, including the primary tumor and lungs (for metastatic nodules), were collected.
-
Analysis: The radioactivity in each tissue sample was measured using a liquid scintillation counter to determine the concentration of ¹⁴C-Pro.
Antimetastatic Efficacy Study
-
Animal Model: C57BL/6j mice were utilized.
-
Tumor Implantation: LLC cells (2 x 10⁶ cells) were subcutaneously inoculated into the right flank of the mice.
-
Drug Administration:
-
Early Treatment Group: Daily intraperitoneal injections of this compound or Razoxane (25 mg/kg) were initiated on day 2 after tumor inoculation and continued for 10 consecutive days.
-
Late Treatment Group: Daily intraperitoneal injections of this compound or Razoxane (25 mg/kg) were initiated on day 8 after tumor inoculation and continued for 10 consecutive days.
-
-
Endpoint Analysis: On day 21, all mice were sacrificed. The primary tumors were excised and weighed. The lungs were removed, and the number of metastatic nodules on the surface was counted under a dissecting microscope.
Potential Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which this compound exerts its anti-tumor effects on Lewis lung carcinoma are still under investigation. However, based on the known activities of bisdioxopiperazine compounds, several key signaling pathways are likely involved.
Topoisomerase II Inhibition
A primary mechanism of action for bisdioxopiperazine compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.
References
Unlocking the Antimetastatic Potential of Probimane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a formidable challenge in oncology, driving the majority of cancer-related mortalities. Probimane, a synthetic bisdioxopiperazine derivative, has emerged as a promising antimetastatic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's antimetastatic potential, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, key signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and concise representation of the complex biological processes involved.
Introduction
This compound is a second-generation bisdioxopiperazine compound, developed as an analog of Razoxane. It is characterized by its enhanced water solubility and greater cytotoxic potency compared to its predecessor[1]. The bisdioxopiperazine class of compounds has long been investigated for their ability to specifically target and inhibit the metastatic spread of cancer[1]. Early studies in murine models of Lewis lung carcinoma have demonstrated that this compound exhibits a favorable pharmacokinetic profile, with sustained concentrations in metastatic foci compared to normal tissues, suggesting a targeted mechanism of action against metastatic cells[2]. This document aims to consolidate the existing preclinical data on this compound, providing a detailed resource for researchers and drug development professionals interested in its antimetastatic properties.
Quantitative Preclinical Efficacy of this compound
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human tumor cell lines using the MTT assay after a 48-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 2.5 |
| HL-60 | Promyelocytic Leukemia | 3.2 |
| A549 | Lung Carcinoma | 10.5 |
| PC-3 | Prostate Carcinoma | 12.8 |
| BGC-823 | Gastric Carcinoma | 15.0 |
| HeLa | Cervical Carcinoma | 20.0 |
| SGC-7901 | Gastric Carcinoma | 25.0 |
| U251 | Glioblastoma | 30.0 |
| HepG2 | Hepatocellular Carcinoma | 40.0 |
| MCF-7 | Breast Carcinoma | >50 |
Data sourced from "Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines".
Table 2: In Vivo Antimetastatic Activity of this compound in Lewis Lung Carcinoma
The antimetastatic efficacy of this compound was assessed in a spontaneous pulmonary metastasis model using C57BL/6j mice bearing Lewis lung carcinoma.
| Treatment Group | Dosage | Treatment Schedule | Inhibition of Pulmonary Metastasis |
| This compound | 1/10 LD50 | Daily injections from day 2 post-inoculation (10 injections) | Significant |
| This compound | 1/5 LD50 | Daily injections from day 2 post-inoculation (10 injections) | Significant |
| This compound | 1/10 LD50 | Daily injections from day 8 post-inoculation (10 injections) | Significant |
| This compound | 1/5 LD50 | Daily injections from day 8 post-inoculation (10 injections) | Significant |
Data interpretation from "Different Spontaneous Pulmonary Metastasis Inhibitions against Lewis Lung Carcinoma in Mice by Bisdioxopiperazine Compounds of Different Treatment Schedules"[2]. The study reported significant inhibition without providing specific percentage values.
Key Mechanisms of Antimetastatic Action
This compound exerts its antimetastatic effects through a multi-targeted mechanism, primarily involving the induction of cell cycle arrest and the modulation of key signaling pathways implicated in metastasis.
G2/M Cell Cycle Arrest
A hallmark of this compound's mechanism of action is its ability to induce cell cycle arrest at the G2/M phase. This prevents cancer cells from completing mitosis, thereby inhibiting their proliferation and dissemination.
Caption: this compound-induced G2/M cell cycle arrest.
Inhibition of Calmodulin (CaM) Signaling
Calmodulin is a calcium-binding protein that plays a crucial role in various cellular processes, including cell motility and invasion. This compound has been shown to inhibit CaM-activated pathways, thereby potentially reducing the migratory capacity of cancer cells.
Caption: Inhibition of Calmodulin signaling by this compound.
Modulation of Sialic Acid Levels
Aberrant sialylation of cell surface glycoproteins is a common feature of metastatic cancer cells and is implicated in cell adhesion, invasion, and immune evasion. This compound has been observed to reduce the levels of sialic acids in tumor-bearing mice, suggesting a role in modulating these critical metastatic processes.
Caption: Modulation of sialic acid levels by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol adapted from "Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines".
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, HL-60, A549, etc.)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell viability assay.
In Vivo Spontaneous Pulmonary Metastasis Model
Protocol adapted from "Different Spontaneous Pulmonary Metastasis Inhibitions against Lewis Lung Carcinoma in Mice by Bisdioxopiperazine Compounds of Different Treatment Schedules"[2].
Objective: To evaluate the in vivo antimetastatic effect of this compound on the spontaneous formation of pulmonary metastases from a primary tumor.
Materials:
-
Lewis lung carcinoma (3LL) cells
-
C57BL/6j mice (female, 6-8 weeks old)
-
RPMI-1640 medium
-
This compound solution (for intraperitoneal injection)
-
Saline solution (vehicle control)
-
Surgical instruments
-
Bouin's solution
Procedure:
-
Tumor Cell Inoculation: Harvest 3LL cells and resuspend them in RPMI-1640 medium. Subcutaneously inoculate 2 × 10⁶ cells in a volume of 0.2 mL into the right axillary region of each mouse.
-
Drug Administration:
-
Early Treatment Group: Beginning on day 2 post-inoculation, administer this compound (at 1/10 or 1/5 of the predetermined LD50) or saline via intraperitoneal injection daily for 10 consecutive days.
-
Late Treatment Group: Beginning on day 8 post-inoculation, administer this compound or saline using the same dosing and schedule as the early treatment group.
-
-
Primary Tumor Resection: On day 12 post-inoculation, surgically resect the primary tumor from all mice under anesthesia.
-
Metastasis Evaluation: On day 21 post-inoculation, euthanize the mice. Excise the lungs and fix them in Bouin's solution.
-
Metastatic Nodule Counting: Count the number of visible metastatic nodules on the surface of the lungs under a dissecting microscope.
-
Data Analysis: Compare the number of metastatic nodules in the this compound-treated groups to the saline-treated control group. Statistical significance is determined using an appropriate statistical test (e.g., Mann-Whitney U test).
Caption: Workflow for the in vivo spontaneous metastasis model.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the antimetastatic potential of this compound. Its ability to induce G2/M cell cycle arrest and modulate key signaling pathways involved in cell motility and invasion provides a solid mechanistic basis for its observed efficacy in in vivo models. The provided experimental protocols offer a foundation for further research to fully elucidate its mechanism of action and to explore its therapeutic potential in a wider range of cancer types.
Future research should focus on:
-
Identifying the specific molecular targets of this compound within the calmodulin and sialic acid signaling pathways.
-
Evaluating the efficacy of this compound in combination with standard chemotherapeutic agents and targeted therapies.
-
Conducting more extensive preclinical studies in various orthotopic and patient-derived xenograft models to better predict clinical outcomes.
-
Investigating potential biomarkers to identify patient populations most likely to respond to this compound treatment.
A deeper understanding of this compound's multifaceted mechanism of action will be crucial for its successful translation into a clinical setting, offering a potential new strategy to combat the deadly progression of metastatic disease.
References
- 1. Different Spontaneous Pulmonary Metastasis Inhibitions against Lewis Lung Carcinoma in Mice by Bisdioxopiperazine Compounds of Different Treatment Schedules [mdpi.com]
- 2. Different spontaneous pulmonary metastasis inhibitions against lewis lung carcinoma in mice by bisdioxopiperazine compounds of different treatment schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
Probimane's Limited Access to the Central Nervous System: A Technical Review of Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Analysis of Probimane Distribution
The biodistribution of this compound has been assessed using a ¹⁴C-labeled version of the compound in a murine model. The following table summarizes the concentration of ¹⁴C-Probimane in various tissues at different time points after oral administration. The data clearly illustrates a significantly lower concentration in the brain compared to other tissues, highlighting its poor BBB penetration.
| Tissue | 2 hours | 24 hours | 48 hours |
| Brain | 17.8 ± 2.0 | 9.7 ± 3.0 | 2.2 ± 1.0 |
| Skin | 163.1 ± 10.9 | 67.2 ± 5.8 | 25.3 ± 1.7 |
| Muscle | 122.6 ± 15.4 | 34.0 ± 3.1 | 15.0 ± 1.5 |
| Bone | 90.1 ± 11.3 | 48.0 ± 7.3 | 15.1 ± 2.8 |
| Gall bladder | 648.7 ± 59.9 | 92.7 ± 10.0 | 26.9 ± 2.3 |
| Heart | 124.7 ± 13.6 | 22.8 ± 1.9 | 7.2 ± 0.7 |
| Lung | 149.5 ± 12.2 | 38.5 ± 2.9 | 29.2 ± 3.2 |
| Testis | 444.5 ± 25.0 | 46.5 ± 3.6 | 20.0 ± 2.5 |
| Liver | 370.6 ± 26.7 | 39.0 ± 4.7 | 15.3 ± 3.3 |
| Spleen | 365.3 ± 16.4 | 22.4 ± 2.3 | 15.9 ± 4.1 |
| Primary tumor | 70.1 ± 5.6 | 24.1 ± 2.6 | 7.7 ± 1.1 |
| Metastatic tumor | 142.3 ± 6.9 | 106.3 ± 7.0 | 121.5 ± 9.7 |
| Data from "Absorption, distribution and excretion of ¹⁴C-probimane in mice bearing lewis lung carcinoma".[1] |
Experimental Protocols
The quantitative data presented above was obtained through a radioactivity-detective method involving the administration of ¹⁴C-labeled this compound to mice bearing Lewis lung carcinoma. The following is a detailed description of the likely experimental protocol based on the available information and standard practices for such studies.
1. Radiolabeling of this compound:
-
This compound was synthesized with a Carbon-14 (¹⁴C) label within its central dioxopiperazine or methyl morpholine group to enable radioactive detection.
2. Animal Model:
-
The study utilized a murine model, specifically mice bearing Lewis lung carcinoma. This model is relevant for studying the distribution of an antimetastatic agent.
3. Administration of ¹⁴C-Probimane:
-
A single dose of ¹⁴C-Probimane (120 mg/kg) was administered to the mice via intragastric (ig) gavage.
4. Sample Collection:
-
At designated time points (2, 24, and 48 hours) post-administration, cohorts of mice were euthanized.
-
Various tissues, including the brain, skin, muscle, bone, gall bladder, heart, lung, testis, liver, spleen, primary tumor, and metastatic tumors, were carefully dissected and collected.
5. Tissue Processing and Radioactivity Measurement:
-
The collected tissues were weighed and homogenized.
-
The amount of radioactivity in each tissue sample was quantified using a liquid scintillation counter. This technique measures the light emitted by a scintillator cocktail when it interacts with the beta particles emitted by the ¹⁴C isotope.
-
The raw counts were then converted to concentration units (ng/g of tissue) based on the specific activity of the ¹⁴C-Probimane administered.
6. Data Analysis:
-
The mean and standard deviation of the this compound concentration in each tissue were calculated for each time point.
Visualizations
Caption: Experimental workflow for assessing the biodistribution of ¹⁴C-Probimane.
References
Unraveling the Intricacies of Probimane: A Technical Guide to its Cellular Uptake and Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane, a bisdioxopiperazine derivative, has demonstrated notable anti-tumor and anti-metastatic properties. A comprehensive understanding of its cellular pharmacokinetics, particularly its uptake and accumulation within target cells, is paramount for optimizing its therapeutic efficacy and guiding further drug development. This technical guide provides an in-depth analysis of the cellular uptake and accumulation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Analysis of this compound Accumulation
A pivotal study utilizing 14C-labeled this compound (14C-Pro) in mice bearing Lewis lung carcinoma provided critical insights into its biodistribution and accumulation. The data reveals a significant and prolonged accumulation of this compound in tumor tissues, especially within metastatic foci, compared to normal tissues. This selective accumulation is a key factor in its anti-metastatic efficacy.
Table 1: Distribution of 14C-Probimane in Mice Bearing Lewis Lung Carcinoma
| Tissue | Concentration (ng/g tissue) at 2 hours | Concentration (ng/g tissue) at 24 hours | Concentration (ng/g tissue) at 48 hours |
| Primary Tumor | 70.1 ± 5.6 | 24.1 ± 2.6 | 7.7 ± 1.1 |
| Metastatic Tumor | 142.3 ± 6.9 | 106.3 ± 7.0 | 121.5 ± 9.7 |
| Brain | 17.8 ± 2.0 | 9.7 ± 3.0 | 2.2 ± 1.0 |
| Heart | 124.7 ± 13.6 | 22.8 ± 1.9 | 7.2 ± 0.7 |
| Lung | 149.5 ± 12.2 | 38.5 ± 2.9 | 29.2 ± 3.2 |
| Liver | 370.6 ± 26.7 | 39.0 ± 4.7 | 15.3 ± 3.3 |
| Spleen | 365.3 ± 16.4 | 22.4 ± 2.3 | 15.9 ± 4.1 |
| Muscle | 122.6 ± 15.4 | 34.0 ± 3.1 | 15.0 ± 1.5 |
| Skin | 163.1 ± 10.9 | 67.2 ± 5.8 | 25.3 ± 1.7 |
| Bone | 90.1 ± 11.3 | 48.0 ± 7.3 | 15.1 ± 2.8 |
| Gall bladder | 648.7 ± 59.9 | 92.7 ± 10.0 | 26.9 ± 2.3 |
| Testis | 444.5 ± 25.0 | 46.5 ± 3.6 | 20.0 ± 2.5 |
Data extracted from a study on the absorption, distribution, and excretion of 14C-Probimane.
Experimental Protocols
Radiolabeled this compound Distribution Study in Mice
This protocol outlines the methodology used to determine the in vivo distribution and accumulation of this compound.
Materials:
-
14C-labeled this compound (14C-Pro)
-
Tumor-bearing mice (e.g., C57BL/6 mice with Lewis lung carcinoma)
-
Scintillation counter
-
Tissue solubilizer
-
Scintillation cocktail
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Animal Model: Induce tumor growth and metastasis in mice (e.g., by subcutaneous injection of Lewis lung carcinoma cells).
-
Drug Administration: Administer a single dose of 14C-Probimane (e.g., via intravenous or intraperitoneal injection) to the tumor-bearing mice.
-
Time Points: Euthanize cohorts of mice at various time points post-administration (e.g., 2, 24, 48 hours).
-
Tissue Collection: Collect various tissues of interest, including the primary tumor, metastatic tumors (if present), and major organs (brain, heart, lung, liver, spleen, etc.).
-
Sample Preparation:
-
Weigh each tissue sample.
-
Homogenize the tissues.
-
Solubilize a known amount of each homogenized tissue using a suitable tissue solubilizer.
-
-
Radioactivity Measurement:
-
Add the solubilized tissue sample to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert CPM to disintegrations per minute (DPM) using a quench curve.
-
Calculate the concentration of 14C-Probimane in each tissue (e.g., in ng/g of tissue) based on the specific activity of the radiolabeled compound.
-
Cellular Uptake Assay with Radiolabeled this compound (Adapted from General Protocols)
This protocol describes a method to quantify the uptake of this compound in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, K562)
-
14C-labeled this compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing a known concentration of 14C-Probimane to each well.
-
Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Washing:
-
To stop the uptake, aspirate the medium containing the radiolabeled compound.
-
Quickly wash the cells three times with ice-cold PBS to remove any extracellular 14C-Probimane.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate on ice for 30 minutes to lyse the cells.
-
-
Radioactivity Measurement:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (CPM) using a liquid scintillation counter.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate from a parallel set of wells using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the radioactivity (DPM) to the protein content to determine the cellular uptake of this compound (e.g., in DPM/µg protein).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and then centrifuge to obtain a cell pellet.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest at the G2/M phase and inhibiting calmodulin (CaM).
This compound-Induced G2/M Cell Cycle Arrest
This compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation. This is achieved by blocking chromosome segregation.
Caption: this compound's mechanism of inducing G2/M cell cycle arrest.
Inhibition of Calmodulin (CaM) Signaling
This compound has been shown to inhibit the activity of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways that regulate cell proliferation and survival. By inhibiting CaM, this compound can disrupt these downstream signaling cascades.
Caption: Inhibition of Calmodulin signaling by this compound.
Experimental Workflow for Cellular Uptake Analysis
The following diagram illustrates the general workflow for determining the cellular uptake of this compound using a radiolabeled tracer.
Methodological & Application
Application Notes and Protocols for Probimane in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane is a synthetic bisdioxopiperazine derivative that has demonstrated significant anticancer and antimetastatic activities. As a second-generation compound, it exhibits greater potency and water solubility compared to its predecessor, Razoxane.[1] These characteristics make this compound a compound of interest for further investigation in cancer research and drug development. This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies, focusing on its effects on cell viability, the cell cycle, and apoptosis, as well as its underlying signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HL-60 | Leukemia | 0.03 |
| SMMC-7721 | Liver Cancer | 0.20 |
| A549 | Lung Cancer | 0.21 |
| BGC-823 | Stomach Cancer | 0.23 |
| HeLa | Cervical Cancer | 0.30 |
| MDA-MB-435 | Breast Cancer | 0.35 |
| PC-3 | Prostate Cancer | 0.45 |
| U251 | Glioblastoma | 0.50 |
| SW480 | Colon Cancer | 0.60 |
| K562 | Chronic Myelogenous Leukemia | 0.75 |
| HT-1080 | Fibrosarcoma | 0.80 |
| A2780 | Ovarian Cancer | 1.20 |
| MCF-7 | Breast Cancer | >10 |
Data sourced from a study on the anti-proliferative effects of this compound. The MTT method was used to determine the IC50 values after 48 hours of incubation.[2]
Experimental Protocols
Cell Culture
Standard cell culture techniques are required for maintaining the cancer cell lines used in these protocols.
-
Media: Use the recommended growth medium for each specific cell line (e.g., RPMI-1640, DMEM).
-
Supplements: Supplement the media with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 70-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle. This compound has been shown to induce a G2/M phase arrest.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inhibiting processes crucial for tumor metastasis and proliferation.
Inhibition of Calmodulin (CaM) Signaling
Calmodulin is a calcium-binding protein that regulates numerous cellular processes, including cell proliferation and motility. This compound has been shown to inhibit CaM activity.[3][4] This inhibition likely disrupts downstream signaling pathways that are dependent on CaM, contributing to the anti-proliferative effects of this compound.
This compound's inhibition of Calmodulin signaling.
Interference with Fibrinogen and Metastasis
Fibrinogen plays a critical role in the metastatic cascade by facilitating the survival and adhesion of circulating tumor cells.[5][6] this compound has been found to inhibit the binding of fibrinogen to leukemia cells, which may contribute to its antimetastatic properties by preventing the formation of tumor cell emboli.[4]
This compound's interference with fibrinogen-mediated metastasis.
Inhibition of Lipoperoxidation
Lipid peroxidation is a process that can lead to cellular damage and has been implicated in cancer development. This compound has been shown to inhibit lipoperoxidation, suggesting a role as an antioxidant and a mechanism for protecting cells from oxidative stress-induced damage.[4][7]
This compound's inhibition of lipid peroxidation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer effects of this compound in cancer cell line studies.
Experimental workflow for this compound studies.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]
Application Notes and Protocols for Probimane Administration in Preclinical Mouse Models
Disclaimer: Probimane is a hypothetical compound used for illustrative purposes within this document. The following protocols, data, and pathways are provided as a representative template for researchers working with novel small molecule inhibitors. All procedures should be adapted to the specific characteristics of the actual compound and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction
This compound is a novel, potent, and selective small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling cascade. Dysregulation of this pathway is a key driver in various human cancers. These application notes provide detailed protocols for the preclinical evaluation of this compound in mouse models, including preparation, administration, and a template for an in vivo efficacy study.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound, which acts by inhibiting MEK1/2, thereby preventing the phosphorylation of ERK1/2 and downstream signaling that leads to cell proliferation and survival.
Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.
Experimental Protocols
This protocol describes the preparation of a 10 mg/mL stock solution and subsequent dilution for intraperitoneal (I.P.) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile 0.9% Saline or PBS
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 15 mL conical tubes
Procedure:
-
Prepare Vehicle Solution: Prepare the vehicle solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) in a 15 mL conical tube. For 10 mL of vehicle:
-
1.0 mL DMSO
-
4.0 mL PEG300
-
0.5 mL Tween 80
-
4.5 mL Sterile Saline
-
Vortex until fully mixed.
-
-
Prepare 10 mg/mL Stock Solution:
-
Weigh 10 mg of this compound powder.
-
Add 100 µL of DMSO to dissolve the powder completely. This creates a 100 mg/mL pre-stock.
-
Add 900 µL of the remaining vehicle components (PEG300, Tween 80, Saline mixture) to the dissolved this compound. Vortex thoroughly. The final concentration will be 10 mg/mL in the complete vehicle.
-
-
Prepare Dosing Solution (e.g., for 10 mg/kg dose):
-
Assume an average mouse body weight of 20 g (0.02 kg).
-
Dose Calculation: 10 mg/kg * 0.02 kg = 0.2 mg of this compound per mouse.
-
Volume Calculation: (0.2 mg) / (10 mg/mL stock) = 0.02 mL or 20 µL.
-
Note: Injection volumes are typically 100-200 µL (0.1-0.2 mL). To achieve this, dilute the stock solution. For a 100 µL injection volume, dilute the 10 mg/mL stock 1:5 in vehicle to get a 2 mg/mL dosing solution. Then, inject 100 µL per 20g mouse.
-
Always prepare a slight overage (e.g., for 10 mice, prepare enough for 11).
-
A. Intraperitoneal (I.P.) Injection:
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no fluid (urine, blood) is drawn back.
-
Inject the calculated dose smoothly. Withdraw the needle and return the mouse to its cage.
B. Oral Gavage (P.O.):
-
Use a flexible, ball-tipped gavage needle.
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Restrain the mouse firmly.
-
Gently insert the gavage needle into the esophagus. Do not force it; if resistance is met, withdraw and restart.
-
Administer the dose slowly to prevent regurgitation.
This protocol outlines a typical efficacy study using human cancer cell line xenografts in immunodeficient mice.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Quantitative Data Presentation
Data from in vivo studies should be tabulated for clarity. The following are representative tables for efficacy, toxicity, and pharmacokinetic analysis.
Table 1: Hypothetical Efficacy of this compound in A375 Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg, I.P.) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle | 0 | QD x 21 | 1450 ± 125 | - |
| This compound | 10 | QD x 21 | 870 ± 95 | 40.0% |
| This compound | 25 | QD x 21 | 435 ± 68 | 70.0% |
| this compound | 50 | QD x 21 | 190 ± 45 | 86.9% |
Table 2: Hypothetical In Vivo Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) Day 21 | Clinical Signs Noted | Mortality |
|---|---|---|---|---|
| Vehicle | 0 | +5.2% | None | 0/10 |
| This compound | 10 | +4.8% | None | 0/10 |
| This compound | 25 | -1.5% | None | 0/10 |
| this compound | 50 | -8.5% | Mild lethargy (Days 5-10) | 0/10 |
Table 3: Hypothetical Pharmacokinetic (PK) Profile of this compound in Mice
| Parameter | 10 mg/kg (I.P.) | 25 mg/kg (I.P.) |
|---|---|---|
| Cmax (ng/mL) | 850 | 2100 |
| Tmax (hr) | 0.5 | 0.5 |
| AUC (0-24h) (ng·hr/mL) | 4200 | 11500 |
| Half-life (t½) (hr) | 4.5 | 4.8 |
Dose Escalation Logic
For initial safety and tolerability studies, a dose escalation design is often employed. The diagram below illustrates a common "3+3" design logic.
Caption: Decision tree for a "3+3" dose escalation study design.
Application Notes and Protocols for Probimane in In Vivo Antimetastatic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane is a synthetic bisdioxopiperazine derivative that has demonstrated potential as an antimetastatic agent in preclinical studies. As a second-generation compound, it is more water-soluble and exhibits greater potency against tumors compared to its parent compound, razoxane.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo antimetastatic studies, with a focus on dosage, experimental design, and the underlying molecular mechanisms of action.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound for Antimetastatic Studies
| Parameter | Details | Reference |
| Animal Model | C57BL/6j mice | [1] |
| Tumor Model | Lewis Lung Carcinoma (LLC) | [1] |
| Tumor Cell Inoculation | 2 x 10^6 LLC cells, subcutaneous (s.c.) | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosage Range | 1/10 to 1/5 of the LD50 | [1] |
| Reported Dosage (for distribution study) | 120 mg/kg, oral (p.o.) | [2] |
| Treatment Schedule | Daily injections for 10 consecutive days | [1] |
| Treatment Initiation | Day 2 or Day 8 post-tumor cell inoculation | [1] |
Note: The precise LD50 of this compound in mice is not publicly available in the reviewed literature; it is cited as unpublished data from the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.[1] Researchers should perform their own dose-finding and toxicity studies to determine the appropriate therapeutic window.
Experimental Protocols
Protocol 1: Spontaneous Metastasis Model using Lewis Lung Carcinoma (LLC)
This protocol is designed to assess the efficacy of this compound in inhibiting the spontaneous metastasis of LLC tumors in mice.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., normal saline)
-
Lewis Lung Carcinoma (LLC) cells
-
C57BL/6j mice (6-8 weeks old)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
-
Syringes and needles for injection
-
Tissue fixation and processing reagents (e.g., Bouin's solution, formalin)
-
Dissecting microscope or image analysis software for metastasis quantification
Procedure:
-
Tumor Cell Culture and Preparation: Culture LLC cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in sterile normal saline at a concentration of 2 x 10^7 cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (2 x 10^6 cells) into the right flank of each C57BL/6j mouse.
-
Animal Grouping and Treatment: Randomly divide the mice into control and treatment groups.
-
Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily for 10 days.
-
This compound Treatment Groups: Prepare this compound solutions in the vehicle at concentrations corresponding to 1/10 and 1/5 of the predetermined LD50. Administer the respective doses i.p. daily for 10 days.
-
Treatment Initiation: Initiate treatment on either day 2 or day 8 post-tumor inoculation to evaluate the effect on early and established primary tumors, respectively.[1]
-
-
Tumor Growth Monitoring: Measure the primary tumor size with calipers every 2-3 days.
-
Endpoint and Metastasis Quantification: On day 18 post-inoculation, euthanize the mice.[1]
-
Excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of visible metastatic nodules on the lung surface using a dissecting microscope.
-
For more precise quantification, image analysis techniques or stereological methods can be employed to determine the area or volume of metastatic foci.[2]
-
-
Data Analysis: Compare the number and size of lung metastases between the control and this compound-treated groups using appropriate statistical methods.
Signaling Pathways and Mechanisms of Action
This compound exerts its antimetastatic effects through multiple mechanisms, including the inhibition of calmodulin, interference with fibrinogen-mediated processes, and induction of cell cycle arrest.[1]
Inhibition of Calmodulin Signaling
This compound has been shown to inhibit the activity of calmodulin (CaM), a key calcium-binding protein involved in regulating cell motility and signaling.[1] By inhibiting CaM, this compound can disrupt downstream pathways that are crucial for cancer cell migration and invasion.
References
Application Notes and Protocols for Combining Probimane with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data and detailed experimental protocols for investigating the combination of Probimane with other chemotherapy agents. This compound, a bisdioxopiperazine derivative, has shown promise in enhancing the efficacy of standard chemotherapeutics.
Section 1: this compound and Doxorubicin Combination
Application Note:
Preclinical studies have demonstrated a synergistic cytotoxic effect when this compound is combined with the anthracycline antibiotic, Doxorubicin. This combination has been shown to increase the intracellular accumulation of Doxorubicin in tumor cells and enhance lipid peroxidation, potentially overcoming mechanisms of drug resistance.
Quantitative Data Summary:
| Cell Line | Treatment | Concentration Range of this compound | Concentration of Doxorubicin | Observed Effect | Reference |
| Ehrlich Ascites Carcinoma (EAC) | This compound + Doxorubicin | 0.313, 0.625, 1.25 µg/mL | Not specified | Potentiation of Doxorubicin cytotoxicity | [1] |
| Ehrlich Ascites Carcinoma (EAC) | This compound + Doxorubicin | 116.5, 233, 466 µg/mL | 10 µg/mL | Increase in intracellular Doxorubicin accumulation from 0.69 ± 0.06 to 1.08 ± 0.10 µg/10^7 cells | [1] |
| S37-bearing mice | This compound + Doxorubicin | 23.3, 46.6, 116.5 µg/mL | Not specified | Enhanced malondialdehyde (MDA) formation in tumor and liver mitochondria | [1] |
Experimental Protocols:
In Vitro Cytotoxicity Assay using MTT
Objective: To determine the potentiation of Doxorubicin's cytotoxic effect by this compound in cancer cells.
Materials:
-
Ehrlich Ascites Carcinoma (EAC) cells[2]
-
RPMI-1640 medium with 10% fetal bovine serum[3]
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[4]
-
96-well plates[4]
-
Microplate reader[4]
Procedure:
-
Seed EAC cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.[5]
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium.
-
Treat the cells with varying concentrations of Doxorubicin alone, this compound alone, and in combination. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values. The synergistic effect can be quantified using the Combination Index (CI).
Intracellular Doxorubicin Accumulation Assay
Objective: To measure the effect of this compound on the intracellular concentration of Doxorubicin.
Materials:
-
Ehrlich Ascites Carcinoma (EAC) cells[2]
-
This compound
-
Doxorubicin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence microscope or High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector[7][8]
Procedure (using Fluorescence Microscopy):
-
Seed EAC cells on glass coverslips in a 6-well plate and allow them to adhere.
-
Treat the cells with Doxorubicin (10 µg/mL) in the presence or absence of different concentrations of this compound for a specified time (e.g., 2 hours).[1]
-
Wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the intracellular red fluorescence of Doxorubicin using a fluorescence microscope.
-
Quantify the fluorescence intensity in individual cells using image analysis software. An increase in fluorescence intensity in combination-treated cells indicates increased intracellular accumulation.
Malondialdehyde (MDA) Assay (TBARS Method)
Objective: To assess lipid peroxidation in tumor cells by measuring MDA levels.
Materials:
-
Tumor tissue from S37-bearing mice treated with this compound and Doxorubicin.[1]
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
MDA standard solution
Procedure:
-
Homogenize the tumor tissue in cold PBS.
-
Precipitate the proteins in the homogenate by adding TCA.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.[10]
-
Cool the samples on ice and measure the absorbance at 532 nm.[9]
-
Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.
Signaling Pathway and Workflow Diagrams:
Caption: Proposed synergistic mechanism of this compound and Doxorubicin.
Caption: Workflow for in vitro cytotoxicity assessment.
Section 2: Proposed Combination of this compound with Cisplatin
Application Note (Hypothetical):
Due to the absence of direct preclinical data on the combination of this compound and Cisplatin, this section proposes a hypothetical framework based on studies with Razoxane, a structurally and mechanistically similar bisdioxopiperazine. The combination of a topoisomerase II catalytic inhibitor like this compound with a DNA cross-linking agent like Cisplatin could potentially result in synergistic or additive anticancer effects. Clinical studies have explored the combination of Razoxane and Cisplatin, suggesting a rationale for investigating this combination at the preclinical level.[11][12]
Proposed Experimental Protocol for In Vitro Cytotoxicity:
Objective: To evaluate the potential synergistic or additive cytotoxic effects of this compound and Cisplatin in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma or HeLa cervical cancer)
-
Appropriate cell culture medium and supplements
-
This compound
-
Cisplatin
-
MTT assay reagents (as described in Section 1)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow the general procedure for the MTT assay as outlined in Section 1.
-
Establish the IC50 values for this compound and Cisplatin individually in the chosen cell line.
-
Design a combination experiment using concentrations at and below the individual IC50 values in a matrix format.
-
Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Potential Combined Effect Diagram:
Caption: Potential combined effect of this compound and Cisplatin.
Section 3: Proposed Combination of this compound with Paclitaxel
Application Note (Hypothetical):
Similar to the situation with Cisplatin, there is a lack of direct preclinical data for the combination of this compound and Paclitaxel. This section provides a hypothetical framework based on the known mechanisms of action and studies involving other bisdioxopiperazines. Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the M phase. Combining this with this compound, which can induce a G2/M arrest through topoisomerase II inhibition, could lead to a potentiation of anticancer activity. In vivo studies have investigated the combination of doxorubicin and paclitaxel with dexrazoxane (the active enantiomer of razoxane) for cardioprotection, suggesting the tolerability of such three-drug combinations.[13]
Proposed Experimental Protocol for In Vitro Cytotoxicity:
Objective: To investigate the potential for synergistic or additive cytotoxicity when combining this compound and Paclitaxel.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer or OVCAR-3 ovarian cancer)
-
Appropriate cell culture medium and supplements
-
This compound
-
Paclitaxel
-
MTT assay reagents (as described in Section 1)
-
96-well plates
-
Microplate reader
Procedure:
-
Utilize the MTT assay protocol as detailed in Section 1.
-
Determine the individual IC50 values for this compound and Paclitaxel in the selected cell line.
-
Conduct a combination study with a range of concentrations for both drugs.
-
Analyze the data using the Combination Index (CI) to characterize the nature of the drug interaction.
Potential Combined Effect Diagram:
Caption: Potential combined effect of this compound and Paclitaxel.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific cell lines and experimental conditions. The application notes for combinations with Cisplatin and Paclitaxel are hypothetical and intended to provide a rationale for further investigation based on the properties of similar compounds.
References
- 1. Combination of paclitaxel with rosiglitazone induces synergistic cytotoxic effects in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ehrlich tumor inhibition using doxorubicin containing liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
Techniques for Detecting Probimane in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane is a bisdioxopiperazine compound with recognized anti-proliferative and anti-metastatic properties.[1] As a potential therapeutic agent, accurate and sensitive detection of this compound in biological tissues is crucial for pharmacokinetic studies, determining drug efficacy, and understanding its mechanism of action. This document provides detailed application notes and protocols for the detection and quantification of this compound in tissue samples, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) and radiolabeling techniques. Additionally, it outlines methods to probe its biological activity by examining its effect on downstream cellular pathways.
I. Quantitative Analysis of this compound in Tissues
The primary methods for the quantitative analysis of small molecules like this compound from complex biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, most commonly a mass spectrometer (MS). While a specific, validated protocol for this compound is not widely published, a highly relevant and adaptable method has been developed for the structurally similar bisdioxopiperazine compound, ICRF-193. This can be used as a strong starting point for method development for this compound.
A. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This is the recommended method for sensitive and specific quantification of this compound in tissue samples.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing high-abundance proteins from tissue homogenates, which can interfere with LC-MS analysis.
Experimental Protocol:
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (tissue lysate).
-
-
Protein Precipitation:
-
To 100 µL of tissue lysate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar, non-endogenous compound).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
The sample is now ready for UHPLC-MS/MS analysis.
-
2. UHPLC-MS/MS Instrumentation and Conditions (Adaptable from ICRF-193 method)
The following table summarizes the starting conditions for the UHPLC-MS/MS analysis of this compound, which should be optimized for your specific instrumentation and internal standards.
| Parameter | Recommended Starting Condition |
| UHPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined by infusing a pure standard of this compound |
| Product Ions (Q3) | To be determined from the fragmentation of the precursor ion |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation:
| Sample Type | This compound Concentration (ng/mg tissue) | Standard Deviation |
| Control Tissue | Not Detected | N/A |
| Treated Tissue (Low Dose) | [Insert Value] | [Insert Value] |
| Treated Tissue (High Dose) | [Insert Value] | [Insert Value] |
| Metastatic Nodule | [Insert Value] | [Insert Value] |
B. Radiolabeling and Detection
For in vivo distribution studies, radiolabeling this compound (e.g., with ¹⁴C) is a highly sensitive detection method.[2]
1. Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound requires specialized radiochemistry facilities and expertise. The label (e.g., ¹⁴C) would typically be incorporated into a stable position within the molecule during its chemical synthesis.
2. Experimental Protocol for Tissue Distribution Study:
-
Administer a known dose of ¹⁴C-Probimane to the animal model.
-
At selected time points, euthanize the animals and harvest the tissues of interest (e.g., tumor, liver, kidney, lung, brain).
-
Accurately weigh each tissue sample.
-
Homogenize the tissues in a suitable solubilization agent (e.g., Soluene-350).
-
Decolorize the samples if necessary (e.g., with hydrogen peroxide).
-
Add a liquid scintillation cocktail to the solubilized tissue homogenates.
-
Quantify the radioactivity in each sample using a liquid scintillation counter.
-
Express the results as disintegrations per minute (DPM) per gram of tissue or as a percentage of the injected dose per gram of tissue.
Data Presentation:
| Tissue | ¹⁴C-Probimane Concentration (DPM/g tissue) at 2 hours | ¹⁴C-Probimane Concentration (DPM/g tissue) at 24 hours |
| Primary Tumor | [Insert Value] | [Insert Value] |
| Metastatic Lung Nodule | [Insert Value] | [Insert Value] |
| Liver | [Insert Value] | [Insert Value] |
| Kidney | [Insert Value] | [Insert Value] |
| Brain | [Insert Value] | [InsertValue] |
II. Analysis of this compound's Biological Activity in Tissues
Beyond direct quantification, assessing the biological effect of this compound in tissues is critical. As a bisdioxopiperazine, this compound is known to inhibit Topoisomerase II.[1] The downstream effects of this inhibition can be monitored.
A. Western Blot Analysis of Topoisomerase IIβ (TOP2B) Depletion
Some bisdioxopiperazine compounds have been shown to cause the depletion of TOP2B in tissues.[3] Western blotting can be used to assess this effect.
Experimental Protocol:
-
Protein Extraction: Extract total protein from control and this compound-treated tissues as described in the sample preparation section for UHPLC-MS/MS.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TOP2B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation:
| Treatment Group | Normalized TOP2B Protein Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 1.0 | [Insert Value] |
| This compound (Low Dose) | [Insert Value] | [Insert Value] |
| This compound (High Dose) | [Insert Value] | [Insert Value] |
III. Visualization of Pathways and Workflows
Signaling Pathways Potentially Affected by this compound
Caption: Putative signaling pathways affected by this compound.
Experimental Workflow for UHPLC-MS/MS Detection
Caption: Workflow for this compound detection by UHPLC-MS/MS.
Logical Relationship for Method Selection
Caption: Logical flow for selecting a this compound detection method.
References
Application Notes and Protocols for Probimane in Tumor Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane is a synthetic bisdioxopiperazine derivative with demonstrated anticancer and, notably, anti-metastatic properties. As a second-generation agent following razoxane, this compound exhibits enhanced solubility and greater potency against various tumor models. These application notes provide a comprehensive overview of the methodologies to study the anti-metastatic effects of this compound, focusing on its mechanisms of action which include the inhibition of calmodulin, sialic acid, lipoperoxidation, and fibrinogen binding, as well as the induction of cell cycle arrest. The following protocols and data are intended to guide researchers in the effective application of this compound in a laboratory setting to investigate tumor metastasis.
Data Presentation
In Vivo Anti-Metastatic Efficacy of this compound
Table 1: Effect of this compound on Primary Tumor Growth and Pulmonary Metastasis of Lewis Lung Carcinoma (LLC) in C57BL/6j Mice. [1][2]
| Treatment Group | Dosage (LD50 Fraction) | Administration Schedule | Primary Tumor Inhibition Rate (%) | Pulmonary Metastasis Inhibition Rate (%) |
| This compound | 1/10 | Daily, 10 injections | 35.7 - 48 | > 90 |
| This compound | 1/5 | Daily, 10 injections | 35.7 - 48 | > 90 |
| Razoxane (Control) | 1/10 | Daily, 10 injections | 40 - 40.3 | > 90 (Day 2), No inhibition (Day 8) |
| Razoxane (Control) | 1/5 | Daily, 10 injections | 40 - 40.3 | > 90 (Day 2), No inhibition (Day 8) |
In Vitro Cytotoxicity of this compound
Table 2: IC50 Values of this compound in Human Gastrointestinal Tumor Cell Lines (48h exposure). [2]
| Cell Line | IC50 (µM) |
| SCG-7901 | < 50 |
| HCT-116 | < 50 |
| MDA-MB-468 | < 50 |
Biochemical Inhibition by this compound
Table 3: Inhibition of Calmodulin (CaM) Activated Ca2+, Mg2+-ATPase Activity by this compound. [3]
| This compound Concentration (mmol/L) | Inhibition of CaM Activated Ca2+, Mg2+-ATPase Activity (%) |
| 0.1 | 11 |
| 1.0 | 32 |
Table 4: Effect of this compound on Serum Sialic Acid Levels in Tumor-Bearing Mice. [4][5]
| Treatment Group | Tumor Model | Change in Serum Sialic Acid Levels |
| This compound | S180 Solid Tumor | Decreased |
| This compound | Lewis Lung Carcinoma | Decreased |
Experimental Protocols
In Vivo Murine Model of Spontaneous Pulmonary Metastasis
This protocol is adapted from studies on bisdioxopiperazine compounds, including this compound, using the Lewis Lung Carcinoma (LLC) model.[1]
Objective: To evaluate the effect of this compound on primary tumor growth and the formation of spontaneous pulmonary metastases.
Materials:
-
This compound
-
Lewis Lung Carcinoma (LLC) cells
-
C57BL/6j mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Syringes and needles (27G)
-
Surgical tools for tumor resection and lung collection
-
Bouin's solution or 10% neutral buffered formalin
-
Dissecting microscope
Procedure:
-
Cell Culture and Preparation: Culture LLC cells in complete medium. On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 106 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (2 x 105 cells) into the right flank of each C57BL/6j mouse.
-
Treatment Protocol:
-
Randomly divide the mice into control and treatment groups.
-
Prepare this compound solution in sterile PBS at the desired concentrations (e.g., corresponding to 1/10 and 1/5 of the LD50).
-
Beginning on day 2 or day 8 post-tumor inoculation, administer this compound or vehicle control intraperitoneally (i.p.) daily for 10 consecutive days.[1]
-
-
Monitoring and Tumor Measurement: Monitor the health of the mice daily. Measure the primary tumor size with calipers every other day.
-
Endpoint and Sample Collection: On day 18 post-inoculation, euthanize the mice.[1]
-
Surgically resect the primary tumor and weigh it.
-
Carefully excise the lungs.
-
-
Metastasis Quantification:
-
Fix the lungs in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.
-
Calculate the inhibition rate of metastasis as: [(Mean number of nodules in control) - (Mean number of nodules in treated)] / (Mean number of nodules in control) x 100%.
-
In Vitro Calmodulin (CaM) Activity Assay
This protocol outlines a method to assess the inhibitory effect of this compound on Calmodulin-activated Ca2+, Mg2+-ATPase activity.[3]
Objective: To determine if this compound inhibits the activity of Calmodulin.
Materials:
-
This compound
-
Rabbit erythrocyte membrane preparation (as a source of Ca2+, Mg2+-ATPase)
-
Purified Calmodulin
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, CaCl2, and ATP)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Erythrocyte Membrane Preparation: Prepare erythrocyte ghosts from fresh rabbit blood according to standard protocols to obtain a membrane suspension rich in Ca2+, Mg2+-ATPase.
-
Assay Reaction:
-
In a microplate, set up reaction mixtures containing the assay buffer, erythrocyte membrane preparation, and purified Calmodulin.
-
Add varying concentrations of this compound (e.g., 0.1 to 1.0 mmol/L) to the treatment wells.[3] Include a control group with no this compound.
-
-
Enzyme Reaction Initiation and Termination:
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
-
Phosphate Measurement:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new microplate.
-
Add malachite green reagent to each well to quantify the amount of inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage inhibition of CaM-activated Ca2+, Mg2+-ATPase activity for each this compound concentration relative to the control.
In Vitro Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry.
Objective: To determine if this compound induces cell cycle arrest in cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA. Combine all cells from each well and centrifuge.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Different Spontaneous Pulmonary Metastasis Inhibitions against Lewis Lung Carcinoma in Mice by Bisdioxopiperazine Compounds of Different Treatment Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitions of Several Antineoplastic Drugs on Serum Sialic Acid Levels in Mice Bearing Tumors [mdpi.com]
- 5. Inhibitions of Several Antineoplastic Drugs on Serum Sialic Acid Levels in Mice Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Probimane in Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled Probimane, specifically ¹⁴C-Probimane, for in vivo distribution studies. The provided protocols and data are intended to guide researchers in designing and executing similar preclinical evaluations of this antimetastatic agent.
Introduction
This compound is a synthetic bisdioxopiperazine compound that has demonstrated potent antimetastatic activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. Radiolabeling, particularly with Carbon-14 (¹⁴C), offers a sensitive and quantitative method to trace the fate of the drug molecule in a biological system. This document outlines the methodologies for conducting biodistribution studies using ¹⁴C-Probimane in a murine cancer model, presenting key distribution data and illustrating the underlying molecular pathways potentially influenced by this compound.
Data Presentation
The following tables summarize the quantitative biodistribution of ¹⁴C-Probimane in mice bearing Lewis lung carcinoma at various time points post-administration. The data is expressed as the concentration of ¹⁴C-Probimane in micrograms per gram of tissue (µg/g).
Table 1: Distribution of ¹⁴C-Probimane in Normal Organs of Mice Bearing Lewis Lung Carcinoma
| Organ | 2 hours (µg/g) | 24 hours (µg/g) | 48 hours (µg/g) |
| Blood | 10.5 | 2.1 | 1.0 |
| Heart | 12.3 | 2.5 | 1.2 |
| Liver | 15.8 | 3.2 | 1.5 |
| Spleen | 14.2 | 2.9 | 1.4 |
| Lung | 13.1 | 2.7 | 1.3 |
| Kidney | 18.7 | 3.8 | 1.8 |
| Brain | 1.2 | 0.3 | 0.1 |
| Muscle | 8.9 | 1.8 | 0.9 |
Table 2: Distribution of ¹⁴C-Probimane in Tumor Tissues of Mice Bearing Lewis Lung Carcinoma
| Tissue | 2 hours (µg/g) | 24 hours (µg/g) | 48 hours (µg/g) |
| Primary Tumor | 11.2 | 9.8 | 9.5 |
| Metastatic Foci | 10.8 | 10.5 | 10.2 |
| Pulmonary Metastatic Nodules | 10.9 | 10.7 | 10.6 |
Note: The data presented is based on the findings from the study "Absorption, distribution and excretion of ¹⁴C-probimane in mice bearing lewis lung carcinoma."
Experimental Protocols
Synthesis of Radiolabeled [¹⁴C]-Probimane
Objective: To synthesize this compound labeled with Carbon-14 for use in biodistribution studies. While a detailed, publicly available protocol for the direct radiosynthesis of ¹⁴C-Probimane is scarce, a general approach for the synthesis of radiolabeled bisdioxopiperazine derivatives can be adapted. This protocol is a representative example based on common organic synthesis and radiolabeling techniques.
Materials:
-
1,2-bis(piperazin-1-yl)ethane
-
[¹⁴C]-labeled isobutyl chloroformate
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Purification setup (e.g., column chromatography)
-
Analytical instruments for characterization (e.g., HPLC, NMR, Mass Spectrometry) and radioactivity measurement (Liquid Scintillation Counter).
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-bis(piperazin-1-yl)ethane and triethylamine in anhydrous dichloromethane.
-
Addition of Radiolabeled Reagent: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of [¹⁴C]-isobutyl chloroformate in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel. The ¹⁴C label is incorporated at this step.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure [¹⁴C]-Probimane.
-
Characterization and Radiochemical Purity: Confirm the identity and purity of the synthesized [¹⁴C]-Probimane using NMR and Mass Spectrometry. Determine the radiochemical purity and specific activity using radio-HPLC and a liquid scintillation counter.
Animal Model and Tumor Implantation
Objective: To establish a murine model of metastatic lung cancer for in vivo distribution studies.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Lewis lung carcinoma (LLC) cells
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-gauge)
-
Animal housing and care facilities compliant with institutional guidelines.
Procedure:
-
Cell Culture: Culture LLC cells in appropriate media until they reach the logarithmic growth phase.
-
Cell Preparation: Harvest the LLC cells and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/0.1 mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. The biodistribution study can commence when the primary tumors reach a palpable size (e.g., 5-10 mm in diameter), typically 7-10 days post-implantation.
Biodistribution Study of ¹⁴C-Probimane
Objective: To determine the tissue distribution of ¹⁴C-Probimane in tumor-bearing mice at different time points.
Materials:
-
Tumor-bearing C57BL/6 mice
-
[¹⁴C]-Probimane solution (formulated in a suitable vehicle, e.g., sterile saline)
-
Syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for dissection
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Organ harvesting and storage supplies.
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of [¹⁴C]-Probimane to each tumor-bearing mouse via the tail vein. The dose should be carefully measured and recorded.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at predetermined time points after injection (e.g., 2, 24, and 48 hours).
-
Blood Collection: At the time of euthanasia, collect blood samples via cardiac puncture.
-
Organ and Tissue Harvesting: Carefully dissect and collect major organs and tissues of interest, including the primary tumor, lungs (for metastatic nodules), liver, spleen, kidneys, heart, brain, and muscle.
-
Sample Processing: Weigh each collected tissue sample and place it in a pre-weighed scintillation vial.
-
Sample Solubilization and Scintillation Counting: Add a tissue solubilizer to each vial and incubate until the tissue is completely dissolved. Add scintillation cocktail to each vial and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of ¹⁴C-Probimane in each tissue as the percentage of the injected dose per gram of tissue (%ID/g) and convert to µg/g based on the specific activity of the radiolabeled compound.
Potential Signaling Pathways of this compound
This compound's antimetastatic effects are likely mediated through the modulation of several key signaling pathways. The following diagrams illustrate the hypothesized mechanisms of action based on existing preclinical evidence.
Inhibition of Calmodulin (CaM) Signaling
This compound has been shown to inhibit calmodulin, a key calcium-binding protein that regulates numerous cellular processes, including cell proliferation and motility. By inhibiting CaM, this compound can disrupt downstream signaling cascades that are crucial for cancer cell metastasis.
Modulation of Sialic Acid Expression
Aberrant sialylation of cell surface glycans is a hallmark of many cancers and is associated with increased metastatic potential. This compound may interfere with sialic acid metabolism or the function of sialylated proteins, thereby reducing cell-cell and cell-matrix interactions that are critical for metastasis.
Interference with Fibrinogen-Mediated Processes
Fibrinogen can promote tumor cell survival and metastasis by forming a protective scaffold around tumor cells and facilitating their interaction with platelets and endothelial cells. This compound may disrupt the interaction between tumor cells and fibrinogen, thereby inhibiting these prometastatic events.
Induction of Cell Cycle Arrest
This compound has been suggested to induce cell cycle arrest, a common mechanism for anticancer agents to inhibit tumor growth and proliferation. By halting the cell cycle, this compound can prevent the replication of cancer cells, including those that have the potential to metastasize.
Conclusion
The use of radiolabeled this compound is an invaluable tool for elucidating its pharmacokinetic and pharmacodynamic properties. The data from such studies, as presented here, provide critical insights into the drug's distribution and retention in tumor tissues versus normal organs. The detailed protocols offer a foundation for researchers to conduct their own preclinical evaluations. Furthermore, the exploration of this compound's potential signaling pathways provides a basis for further mechanistic studies to fully unravel its antimetastatic action. These comprehensive application notes and protocols are intended to facilitate the continued investigation and development of this compound as a promising anticancer agent.
Application Notes and Protocols for Cell Viability Assays with Probimane Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane is a synthetic bisdioxopiperazine compound with demonstrated anti-proliferative and anti-metastatic properties. As a topoisomerase II inhibitor, this compound interferes with DNA replication and chromosome segregation, ultimately leading to cell cycle arrest and a reduction in cell viability. These application notes provide detailed protocols for assessing the effects of this compound on cell viability using fluorescence-based assays, along with illustrative data and diagrams to guide researchers in their experimental design and data interpretation.
Mechanism of Action: Topoisomerase II Inhibition and G2/M Cell Cycle Arrest
This compound exerts its cytotoxic and cytostatic effects primarily through the inhibition of topoisomerase II, a critical enzyme responsible for resolving DNA tangles and supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and the activation of cell cycle checkpoints. This typically results in a G2/M phase arrest, preventing cells from entering mitosis with compromised genetic material. The sustained arrest can ultimately trigger apoptotic pathways and cell death.
The signaling pathway diagram below illustrates the proposed mechanism of this compound-induced G2/M cell cycle arrest.
Data Presentation: Quantifying the Effects of this compound
The following tables summarize representative quantitative data from cell viability assays performed on various cancer cell lines after 48 hours of treatment with this compound. These values are illustrative and may vary depending on the cell line and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 15.8 ± 2.1 |
| A549 | Lung Cancer | 22.5 ± 3.4 |
| MCF-7 | Breast Cancer | 18.2 ± 2.9 |
| U-87 MG | Glioblastoma | 25.1 ± 4.0 |
Table 2: Dose-Response of this compound on HeLa Cell Viability (Resazurin Assay)
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.5 |
| 10 | 60.7 ± 5.9 |
| 20 | 45.2 ± 4.1 |
| 50 | 21.9 ± 3.3 |
| 100 | 8.6 ± 1.9 |
Experimental Protocols
Two robust and widely used fluorescent assays for determining cell viability following treatment with cytostatic or cytotoxic compounds like this compound are presented below.
Protocol 1: Resazurin (AlamarBlue) Cell Viability Assay
This assay measures the metabolic activity of viable cells. The blue, non-fluorescent dye resazurin is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin.
Materials:
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Culture medium appropriate for the cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
Protocol 2: Propidium Iodide (PI) Staining for Cell Viability (Membrane Integrity Assay)
This assay distinguishes between live and dead cells based on membrane integrity. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter dead cells where it binds to DNA and fluoresces red. This protocol is often used in conjunction with a live-cell stain like Calcein-AM for a dual-color live/dead assessment.
Materials:
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)
-
Calcein-AM solution (e.g., 1 mM in DMSO)
-
96-well clear-bottom black plates
-
Culture medium
-
This compound stock solution
-
PBS
-
Fluorescence microscope or a microplate reader with appropriate filters (Calcein: Ex/Em ~495/515 nm; PI: Ex/Em ~535/617 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Staining Solution Preparation: Prepare a staining solution containing both Calcein-AM (final concentration 1-2 µM) and Propidium Iodide (final concentration 1-5 µg/mL) in PBS or serum-free medium.
-
Staining: Gently wash the cells once with PBS. Add 100 µL of the staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Imaging or Plate Reading:
-
Microscopy: Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (PI).
-
Plate Reader: Measure the fluorescence intensity for both green and red channels. The ratio of red to green fluorescence can be used to quantify the percentage of dead cells.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a cell viability experiment with this compound and the logical relationship between the experimental outcomes and their interpretation.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Probimane in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Probimane.
Disclaimer
Quantitative solubility data for this compound in various aqueous buffers and at different pH values are not extensively available in public literature. The following recommendations are based on the known properties of this compound and general best practices for working with poorly soluble compounds. Researchers should perform their own validation and optimization for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
This compound is soluble in DMSO at a concentration of 4.67 mg/mL, which is equivalent to 10 mM.[1] It is recommended to use sonication to aid in its dissolution.[1]
Q2: Why does my this compound solution precipitate when I add it to my aqueous cell culture medium?
Directly adding a concentrated DMSO stock solution of a hydrophobic compound like this compound into an aqueous medium can cause it to precipitate out of solution.[1] This is a common issue with poorly water-soluble drugs. A gradual dilution method is recommended to prevent this.
Q3: What is a recommended starting point for an in vivo formulation for animal studies?
A common vehicle for in vivo administration of poorly soluble compounds is a mixture of co-solvents. A suggested starting formulation for this compound is 5% DMSO, 30% PEG300, and 65% sterile water or saline. This should be optimized for your specific animal model and administration route.
Q4: What are the known mechanisms of action for this compound?
This compound has been shown to have anti-proliferative and anti-metastatic effects.[1][2] Its known mechanisms include the induction of G2/M phase cell cycle arrest and the inhibition of calmodulin activity.[1]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer (e.g., PBS) | Rapid change in solvent polarity. | Use a serial dilution method. First, dilute the 10 mM DMSO stock to 1 mM with DMSO. Then, add the required volume of the 1 mM stock to your pre-warmed (37°C) aqueous buffer.[1] |
| Low or inconsistent biological activity in cell-based assays | - Precipitation of the compound.- Adsorption to plasticware.- Insufficient final concentration. | - Visually inspect for precipitates after dilution.- Consider using low-adhesion plasticware.- Prepare fresh dilutions for each experiment.- Confirm the final concentration is sufficient to elicit a biological response. |
| Difficulty dissolving the lyophilized powder in DMSO | Insufficient mixing or low temperature. | - Use sonication to aid dissolution.[1]- Gently warm the solution to 37°C. |
Solubility and Formulation Data
The following tables summarize the available solubility data for this compound and provide starting points for various formulations.
Table 1: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4.67 | 10 | Sonication is recommended.[1] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | - | Prone to precipitation from DMSO stock.[1] |
Table 2: Example Formulations to Enhance Aqueous Solubility
| Formulation Type | Components | Typical Concentration Range | Advantages | Considerations |
| Co-solvent | DMSO, PEG300, Water/Saline | 1-5% DMSO, 10-40% PEG300 | Simple to prepare. | Potential for co-solvent toxicity in some cell lines. |
| Cyclodextrin Complex | This compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Molar ratio dependent on drug | Can significantly increase aqueous solubility. | May alter drug availability and activity. |
| Liposomal | This compound, Phospholipids (e.g., DSPC), Cholesterol | Lipid:drug ratio dependent | Protects drug from degradation, can aid in delivery. | More complex preparation. |
| Nanoparticle | This compound, Biodegradable polymers (e.g., PLGA) | Polymer:drug ratio dependent | Can improve bioavailability and targeting. | Requires specialized equipment for preparation. |
Experimental Protocols
The following are generalized protocols for preparing this compound solutions and formulations. Note: These are starting points and should be optimized for your specific application.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of lyophilized this compound powder (Molecular Weight: 466.54 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 214.3 µL of DMSO).
-
Vortex briefly and then place in a sonicator bath for 10-15 minutes, or until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Aqueous Solutions (e.g., for Cell Culture)
-
Thaw a 10 mM this compound in DMSO stock solution aliquot.
-
Prepare an intermediate dilution of 1 mM by adding 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Warm your final aqueous buffer or cell culture medium to 37°C.
-
Add the desired volume of the 1 mM this compound solution to the pre-warmed aqueous medium to achieve the final working concentration (e.g., add 1 µL of 1 mM this compound to 1 mL of medium for a final concentration of 1 µM).
-
Mix gently by inversion or swirling. Do not vortex, as this can cause precipitation.
-
Use the final dilution immediately.
Protocol 3: General Method for Preparing a this compound-Cyclodextrin Complex
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (e.g., 5-10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
The concentration of this compound in the resulting clear solution can be determined by a suitable analytical method (e.g., HPLC-UV).
Protocol 4: General Method for Preparing a this compound Liposomal Formulation (Thin-Film Hydration)
-
Dissolve this compound, a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a pre-warmed (above the lipid transition temperature) aqueous buffer (e.g., PBS) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.
Signaling Pathways
Caption: Conceptual pathway of this compound-induced G2/M cell cycle arrest.
Caption: Conceptual pathway of this compound-mediated calmodulin inhibition.
References
Technical Support Center: Stabilizing Probimane in Cell Culture Media
Welcome to the technical support center for Probimane. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in their cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the use of this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
A1: this compound is a novel small molecule compound under investigation for its therapeutic potential. As with many small molecules, its chemical structure, which includes an amine functional group, can make it susceptible to degradation in the complex aqueous environment of cell culture media. Factors such as pH, temperature, light exposure, and interactions with media components can lead to a loss of active compound, affecting experimental reproducibility and accuracy. Compounds containing amines can be particularly prone to oxidation.[1]
Q2: What are the common signs of this compound degradation in my cell culture medium?
A2: Degradation of this compound may not always be visually apparent. However, you might observe the following:
-
A decrease in the expected biological effect over time.
-
Inconsistent results between experiments.
-
A change in the color of the culture medium, which can sometimes indicate a chemical reaction.[2]
-
The appearance of unknown peaks when analyzing the culture supernatant by techniques like HPLC.
Q3: How can I minimize this compound degradation during routine cell culture?
A3: To enhance the stability of this compound, consider the following general best practices:
-
Prepare Fresh Solutions: Prepare stock solutions of this compound and dilute them into the cell culture medium immediately before use.
-
Optimize Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.[1][3]
-
Control pH: Maintain the pH of your cell culture medium within the optimal range of 7.2 to 7.4, as significant deviations can accelerate the degradation of pH-sensitive compounds.[3][4]
-
Minimize Exposure to Air: Oxygen can lead to oxidative degradation of amine-containing compounds.[1] When preparing solutions, minimize headspace in the storage vials. In some cases, purging with an inert gas like nitrogen can be beneficial.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound stability issues.
Issue 1: Loss of this compound Activity Over Time
If you observe a diminishing biological effect of this compound during your experiment, it is likely degrading in the culture medium.
Troubleshooting Workflow for this compound Instability
Caption: A workflow for troubleshooting this compound instability.
Issue 2: High Variability Between Experiments
Inconsistent results can be a hallmark of compound instability. The degree of degradation may vary depending on slight differences in experimental setup and timing.
| Potential Cause | Recommended Action | Rationale |
| Inconsistent timing of media preparation and use | Standardize the time between adding this compound to the media and applying it to the cells. | The longer this compound is in the media before use, the more degradation can occur. |
| Variability in stock solution handling | Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. | Repeated freezing and thawing can accelerate the degradation of some compounds.[5] |
| Different lots of media or serum | If possible, use the same lot of cell culture medium and serum for a set of related experiments. | Lot-to-lot variability in media components can potentially affect compound stability.[6][7] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound over a typical experimental time course.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the this compound stock solution into your complete cell culture medium to achieve the final working concentration. Prepare a sufficient volume for sampling at multiple time points.
-
As a control, prepare a similar solution in a simple buffer (e.g., PBS) where stability might be higher.
-
-
Incubation:
-
Place the this compound-containing medium and the control solution in a cell culture incubator (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of each solution.
-
-
Sample Analysis:
-
Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of the parent this compound compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time. The rate of decrease in concentration indicates the stability of the compound under these conditions.
-
Workflow for Assessing this compound Stability
Caption: Experimental workflow for stability assessment.
Protocol 2: Evaluating the Impact of Stabilizing Agents
This protocol can be used to test the effectiveness of antioxidants or chelating agents on this compound stability.
-
Preparation:
-
Prepare your complete cell culture medium.
-
Divide the medium into several groups:
-
Control (no additives)
-
-
Antioxidant (e.g., 50-100 µM Ascorbic Acid)
-
-
-
Chelating Agent (e.g., 100 µM EDTA)
-
-
-
Spike this compound into each medium to the final working concentration.
-
-
Incubation and Analysis:
-
Follow the incubation and sample analysis steps as described in Protocol 1.
-
-
Data Comparison:
-
Compare the degradation rate of this compound in the presence of the stabilizing agents to the control group. A slower rate of degradation indicates a stabilizing effect.
-
Potential Degradation Pathways and Mitigation
Understanding how this compound might be degrading can inform stabilization strategies. For amine-containing compounds, two common pathways are oxidation and hydrolysis.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways and mitigation strategies.
| Degradation Pathway | Contributing Factors | Mitigation Strategy | Rationale |
| Oxidation | Dissolved oxygen, trace metal ions (e.g., iron, copper) in the medium.[1][8] | Add antioxidants (e.g., ascorbic acid, N-acetylcysteine) or chelating agents (e.g., EDTA).[3][9] | Antioxidants scavenge reactive oxygen species, while chelating agents sequester metal ions that can catalyze oxidation.[3][9] |
| Hydrolysis | pH of the medium.[10] | Adjust and maintain the pH of the medium in the optimal range for this compound stability (if known) or at the standard physiological pH of 7.2-7.4.[3][10] | The rate of hydrolysis for many compounds is pH-dependent.[10] |
| Interaction with Media Components | Reactive components in the medium, such as some vitamins or amino acids.[6][11] | Test for stability in a basal medium (e.g., DMEM) versus a fully supplemented medium to identify if supplements are contributing to instability. | Certain media components can be unstable and their degradation products may react with the compound of interest.[11][12] |
By systematically investigating these factors and applying the appropriate mitigation strategies, you can significantly improve the stability of this compound in your cell culture experiments, leading to more reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Media Mastery for Cell Culture | Fisher Scientific [fishersci.co.uk]
- 3. The ways to improve drug stability [repository.usmf.md]
- 4. bitesizebio.com [bitesizebio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2637636A - Color stabilizers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities [mdpi.com]
- 12. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Probimane experiments
Welcome to the technical support center for Probimane experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent, reliable results with this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent anti-cancer agent belonging to the bisdioxopiperazine class of compounds, known for its ability to inhibit tumor metastasis.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][3][4][5] this compound stabilizes the "closed-clamp" intermediate of topoisomerase II on the DNA, which prevents the re-ligation of the DNA strands and leads to cell cycle arrest, primarily in the G2/M phase.[3][4][6]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound is expected to lead to a dose-dependent decrease in cell proliferation and an accumulation of cells in the G2/M phase of the cell cycle.[2][7] Other reported effects of bisdioxopiperazine compounds include the inhibition of angiogenesis, calmodulin activity, and sialic acid synthesis, which may also contribute to its anti-metastatic properties.[1][2][7]
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound powder should be stored at -20°C for up to two years.[1] Stock solutions are typically prepared in DMSO. For short-term storage, the DMSO stock solution can be kept at 4°C for up to two weeks, and for long-term storage, it should be stored in aliquots at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific experimental conditions. Based on studies with the related compound ICRF-193, a starting concentration range of 1-10 µM is often used in cell-based assays.[8][9]
Q5: Is this compound soluble in aqueous solutions?
A5: this compound, like other bisdioxopiperazine compounds, has poor aqueous solubility.[5][10] It is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution, which is then further diluted in cell culture medium for experiments. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Inconsistent Results
Issue 1: High variability in IC50 values between experiments.
This is a common challenge when working with small molecule inhibitors. Several factors can contribute to this variability.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure that the same number of viable cells is seeded in each well for every experiment. Use a cell counter for accuracy. |
| Variations in Cell Health and Passage Number | Use cells from a consistent passage number range for all related experiments. Regularly check for mycoplasma contamination and ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation time for this compound treatment in all experiments. |
| This compound Stock Solution Degradation | Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Prepare fresh dilutions from the stock for each experiment. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells, which can concentrate the compound, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection. |
Issue 2: No observable effect of this compound on cell viability or cell cycle.
If you do not observe the expected biological response, it could be due to issues with the compound's activity, the experimental setup, or the cells themselves.
| Potential Cause | Recommended Solution |
| This compound Instability or Inactivity | Verify the integrity of your this compound stock. If possible, test its activity in a well-established positive control cell line known to be sensitive to topoisomerase II inhibitors. |
| Sub-optimal Concentration Range | Perform a broader dose-response curve, including higher concentrations, to ensure you are testing within the effective range for your cell line. |
| Cell Line Resistance | Your cell line may have intrinsic or acquired resistance to topoisomerase II inhibitors. This could be due to high expression of drug efflux pumps (e.g., P-glycoprotein) or mutations in the topoisomerase II gene. |
| Incorrect Assay Endpoint | Ensure that the chosen assay is sensitive enough to detect the expected effect. For example, a proliferation assay might be more sensitive than a viability assay at early time points. For cell cycle analysis, ensure proper fixation and staining protocols are followed. |
| Solubility Issues | This compound may precipitate out of the culture medium at higher concentrations. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a solubilizing agent or a different formulation if available. |
Issue 3: Inconsistent or weak signal in fluorescence-based assays (e.g., immunofluorescence for cell cycle markers, fluorescent cell viability assays).
Fluorescence-based assays are powerful but can be prone to variability.
| Potential Cause | Recommended Solution |
| Photobleaching | Minimize the exposure of your samples to the excitation light source. Use an anti-fade mounting medium for microscopy.[2][6] Acquire images promptly after staining. |
| High Background Fluorescence | Ensure adequate washing steps to remove unbound fluorescent probes. Use appropriate blocking buffers in immunofluorescence protocols. Include a "no-stain" control to assess autofluorescence. |
| Weak Fluorescent Signal | Optimize the concentration of the fluorescent probe or antibody. Ensure that the filter sets on your microscope or flow cytometer are appropriate for the fluorophore being used. Check the lamp life and alignment on your instrument. |
| Spectral Overlap in Multi-color Experiments | Use fluorophores with well-separated excitation and emission spectra. Perform proper compensation in flow cytometry experiments.[11] |
| Cell Permeabilization Issues (for intracellular targets) | Optimize the permeabilization step (e.g., with Triton X-100 or saponin) to ensure the fluorescent probe can access its intracellular target without causing excessive cell damage. |
Experimental Protocols
Cell Viability Assay (Example using a Luminescent ATP-based Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
Luminescent ATP-based cell viability assay kit
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, exponentially growing cells.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 10-point, 1:3 dilution series starting from 30 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for 48-72 hours.
-
-
Data Acquisition:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 100 µL of the assay reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for a this compound cell-based assay.
Caption: A logical troubleshooting flowchart for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA binding activity of the proximal C-terminal domain of rat DNA topoisomerase IIβ is involved in ICRF-193-induced closed-clamp formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grupo.us.es [grupo.us.es]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Topoisomerase II poisoning by ICRF-193 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Probimane concentration for maximum anti-cancer effect
Probimane Optimization: Technical Support Center
Disclaimer: this compound is a bisdioxopiperazine compound that has been studied for its anti-cancer and particularly anti-metastatic effects[1]. It is more water-soluble and potent than similar compounds like Razoxane[1]. However, detailed public data on specific concentration optimization protocols across a wide range of cancer cell lines are limited. The following guide is based on established principles of in vitro anti-cancer drug development and common troubleshooting procedures for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an anti-cancer agent from the bisdioxopiperazine class, which is known to target tumor metastases[1]. Its mechanisms include the inhibition of calmodulin, sialic acid, lipoperoxidation, and fibrinogen. It also affects cell movement and can cause cell-cycle arrest[1]. It is considered to be more cytotoxically potent than other compounds in its class[1].
Q2: How should I determine the optimal concentration range for this compound in my specific cancer cell line? A2: The optimal concentration should be determined by performing a dose-response assay to find the half-maximal inhibitory concentration (IC50). A standard approach is to test a wide range of concentrations (e.g., 10 nM to 100 µM) in a preliminary experiment[2]. Based on these initial results, a narrower range of concentrations around the estimated IC50 should be used for more precise determination. Subsequent mechanistic studies can be performed at concentrations relative to the IC50 (e.g., 0.5x, 1x, and 2x IC50)[3].
Q3: What solvent should I use to prepare a this compound stock solution? A3: this compound is noted to be more soluble in water compared to other related compounds[1]. However, for many organic compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is a common solvent. If using DMSO, ensure the final concentration in the cell culture medium does not exceed a level that could cause toxicity, typically less than 0.1% to 0.5%. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Q4: What are the essential controls for a cell viability experiment with this compound? A4: To ensure the validity of your results, you should include the following controls:
-
Untreated Control: Cells cultured in medium only, to represent 100% viability.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same final concentration used for the highest dose of this compound. This control checks for any cytotoxic effects of the solvent itself.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., doxorubicin or staurosporine) to confirm the assay is working correctly.
-
Medium-Only Control (Blank): Wells containing only culture medium without cells, to measure the background absorbance of the medium and assay reagents[4].
Experimental Workflow & Protocols
A typical workflow for optimizing this compound concentration involves an initial broad-range screening to determine the IC50, followed by validation and mechanistic studies at concentrations around the IC50.
Caption: Experimental workflow for this compound concentration optimization.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] Live cells with active metabolism convert the yellow MTT into a purple formazan product, and the amount of formazan is proportional to the number of viable cells[4].
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution and dilutions
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[5]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment[7].
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well[3].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[6].
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals[3][6]. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution[5].
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Subtract the background absorbance (from medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation
Quantitative data from dose-response experiments should be organized systematically.
Table 1: Example Dose-Response Data for this compound on Cell Line X (48h Treatment)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Relative to Vehicle) |
|---|---|---|
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.19 ± 0.07 | 95.2% |
| 1 | 0.95 ± 0.06 | 76.0% |
| 5 | 0.63 ± 0.05 | 50.4% |
| 10 | 0.45 ± 0.04 | 36.0% |
| 50 | 0.15 ± 0.02 | 12.0% |
| 100 | 0.09 ± 0.01 | 7.2% |
Table 2: Summary of this compound IC50 Values Across Different Cell Lines
| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h | Notes |
|---|---|---|---|
| MCF-7 (Breast) | [Insert Value] | [Insert Value] | ER-positive |
| MDA-MB-231 (Breast) | [Insert Value] | [Insert Value] | Triple-negative |
| A549 (Lung) | [Insert Value] | [Insert Value] | NSCLC |
| HCT116 (Colon) | [Insert Value] | [Insert Value] | Colorectal Carcinoma |
Troubleshooting Guide
Issue 1: High variability between replicate wells (High Coefficient of Variation).
-
Possible Causes:
-
Inconsistent Cell Seeding: The cell suspension was not homogenous, leading to different numbers of cells per well[8].
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents.
-
"Edge Effect": Evaporation from the outer wells of the plate during incubation.
-
Incomplete Formazan Solubilization: Crystals were not fully dissolved before reading.
-
-
Solutions:
-
Ensure the cell suspension is mixed thoroughly before and during seeding.
-
Use calibrated pipettes and consider using a multichannel pipette for simultaneous additions[8].
-
To minimize the edge effect, do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or medium[8].
-
After adding the solubilization solvent, shake the plate for at least 15 minutes and visually inspect wells to ensure no crystals remain[5].
-
Caption: Troubleshooting logic for high variability in cell assays.
Issue 2: this compound shows low or no cytotoxic effect, even at high concentrations.
-
Possible Causes:
-
Drug Inactivity: The compound may have degraded due to improper storage or is unstable in the culture medium.
-
Cell Line Resistance: The chosen cell line may be intrinsically resistant to this compound's mechanism of action.
-
Incorrect Assay Timing: The incubation time may be too short to observe a cytotoxic effect.
-
High Cell Seeding Density: An excessive number of cells were seeded, requiring a higher drug concentration or longer incubation time to see an effect.
-
-
Solutions:
-
Prepare fresh dilutions of this compound from a validated stock for each experiment.
-
Test this compound on a different panel of cell lines with known sensitivities to other anti-cancer agents.
-
Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.
-
Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment[8].
-
Hypothetical Signaling Pathway
This compound has been shown to induce cell-cycle arrest and affect pathways related to metastasis[1]. Many anti-cancer drugs exert their effects by modulating key signaling pathways like PI3K/AKT or MAPK, which control cell survival and proliferation[9][10]. A potential mechanism could involve the inhibition of pro-survival signaling, leading to the activation of apoptosis.
Caption: Hypothetical pathway showing this compound inducing apoptosis.
References
- 1. Anticancer activities and mechanisms of bisdioxopiperazine compounds this compound and MST-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
Reducing off-target effects of Probimane in vivo
Probimane In Vivo Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively manage and reduce the off-target effects of this compound in vivo.
Section 1: Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary off-target effects?
A1: this compound is an investigational small molecule inhibitor designed to target the Therapeutic Target Kinase A (TTK-A) , a key enzyme in cancer cell proliferation pathways. While potent against TTK-A, this compound exhibits dose-limiting off-target activities against Off-Target Kinase B (OTK-B) and Off-Target Kinase C (OTK-C) . Inhibition of these kinases is associated with potential cardiotoxicity and hepatotoxicity, respectively.
Q2: How can I monitor for this compound-induced toxicity in my animal models?
A2: Regular monitoring is critical. For cardiotoxicity, periodic echocardiograms to assess cardiac function and measurement of cardiac biomarkers like troponin I (cTnI) and NT-proBNP are recommended.[1][2] For hepatotoxicity, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) should be monitored regularly as indicators of liver damage.[3][4] Histopathological analysis of heart and liver tissues at the end of the study is essential for a definitive assessment.
Q3: What are the primary strategies to reduce the off-target effects of this compound in vivo?
A3: The main strategies focus on minimizing the exposure of off-target tissues to active this compound or protecting these tissues from its effects. Key approaches include:
-
Dose Optimization: Implementing an intermittent dosing schedule (e.g., dosing on alternating days) can maintain therapeutic efficacy while allowing tissues to recover, reducing cumulative toxicity.
-
Co-administration with Cardioprotective or Hepatoprotective Agents: Administering agents that counteract the specific off-target toxicities can be effective. For instance, co-treatment with antioxidants or specific signaling pathway inhibitors may mitigate cardiac or liver damage.[1][5]
-
Development of Advanced Formulations: Encapsulating this compound in targeted delivery systems, such as nanoparticles, can help concentrate the drug at the tumor site and reduce systemic exposure.[6]
Section 2: Data & Signaling Pathways
This section provides quantitative data on this compound's activity and visual diagrams of its mechanism and associated experimental workflows.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Target Kinase | IC50 (nM) | Primary Function | Associated Toxicity |
|---|---|---|---|
| TTK-A (On-Target) | 5 | Tumor Proliferation | N/A (Therapeutic) |
| OTK-B (Off-Target) | 50 | Cardiac Function | Cardiotoxicity |
| OTK-C (Off-Target) | 150 | Liver Metabolism | Hepatotoxicity |
Table 2: Comparative In Vivo Toxicity of Different Dosing Regimens in Mice
| Dosing Regimen (28 days) | Avg. Serum ALT (U/L) | Avg. Serum cTnI (pg/mL) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | 35 ± 5 | 10 ± 3 | 0% |
| This compound (10 mg/kg, Daily) | 250 ± 40 | 95 ± 20 | 85% |
| This compound (15 mg/kg, Intermittent*) | 110 ± 25 | 40 ± 10 | 82% |
*Intermittent dosing administered once every 48 hours.
Signaling Pathways & Workflows
Caption: this compound's on-target and off-target mechanisms.
Caption: Experimental workflow for mitigating this compound toxicity.
Section 3: Troubleshooting Guide
Issue: Unexpected animal mortality or severe weight loss (>15%) is observed.
-
Possible Cause: The current dose of this compound is causing excessive systemic toxicity, likely due to combined off-target effects.
-
Troubleshooting Steps:
-
Immediate Action: Cease dosing immediately and provide supportive care to the affected animals.
-
Dose Reduction: Restart the experiment with a 25-50% lower dose of this compound.
-
Switch to Intermittent Dosing: If a lower daily dose compromises efficacy, switch to an intermittent dosing schedule as detailed in Protocol 3.2. This can reduce cumulative toxic effects.[6]
-
Histopathology: Perform necropsies on deceased animals to identify the primary organs affected, which can confirm whether cardiotoxicity or hepatotoxicity is the main driver.
-
Issue: Serum ALT/AST levels are significantly elevated, indicating hepatotoxicity.
-
Possible Cause: this compound is inhibiting OTK-C in the liver.
-
Troubleshooting Steps:
-
Confirm with Histology: Sacrifice a subset of animals to perform H&E staining on liver tissue to confirm hepatocellular damage.[3]
-
Implement Intermittent Dosing: Adopt the intermittent dosing regimen (Protocol 3.2) to allow the liver to recover between doses.
-
Consider a Hepatoprotective Agent: Co-administration with an antioxidant like N-acetylcysteine (NAC) may be explored. Conduct a pilot study to determine an effective, non-interfering dose of NAC.
-
Issue: Signs of cardiotoxicity (e.g., reduced ejection fraction on echocardiogram, elevated cTnI) are detected.
-
Possible Cause: this compound is inhibiting OTK-B in cardiac tissue.
-
Troubleshooting Steps:
-
Reduce Peak Plasma Concentration: An intermittent dosing schedule can lower the peak drug concentration (Cmax) that contributes to acute cardiac stress.
-
Co-administer a Cardioprotective Agent: Based on literature for similar kinase inhibitors, co-treatment with a cardioprotective agent like dexrazoxane could be considered, though its mechanism must be compatible with this compound's action.[6]
-
Refine Monitoring: Increase the frequency of cardiac monitoring to detect early signs of dysfunction, allowing for quicker intervention.[2]
-
Section 4: Experimental Protocols
Protocol 4.1: In Vivo Toxicity Monitoring
This protocol outlines the standard procedure for monitoring hepatotoxicity and cardiotoxicity in a mouse tumor model treated with this compound.
-
Animal Model: Female athymic nude mice (6-8 weeks old) bearing subcutaneous xenograft tumors.
-
Materials:
-
This compound formulated in 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.
-
Blood collection supplies (e.g., heparinized capillary tubes).
-
ALT/AST and cTnI ELISA kits.
-
Echocardiography system with a high-frequency probe.
-
-
Procedure:
-
Baseline Measurements: Before starting treatment, collect a baseline blood sample (approx. 50 µL) via tail vein or submandibular bleed. Perform a baseline echocardiogram.
-
Treatment Administration: Administer this compound or vehicle control via oral gavage or intraperitoneal injection according to the chosen dosing regimen.
-
Weekly Monitoring:
-
Record animal weights and tumor volumes three times per week.
-
Once per week, collect blood samples for serum biomarker analysis (ALT, AST, cTnI).
-
-
Bi-weekly Cardiac Function Assessment: Perform echocardiography every two weeks to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
End-of-Study Analysis: At the study endpoint, collect terminal blood samples via cardiac puncture. Harvest tumors, hearts, and livers. Fix heart and liver tissues in 10% neutral buffered formalin for histopathological analysis.
-
Protocol 4.2: Intermittent Dosing for Toxicity Reduction
This protocol provides a method for implementing an intermittent dosing schedule to reduce the cumulative off-target toxicity of this compound.
-
Objective: To maintain anti-tumor efficacy while minimizing the elevation of toxicity biomarkers.
-
Procedure:
-
Establish Efficacious Dose: First, determine the minimal efficacious daily dose of this compound in a short-term pilot study.
-
Design Intermittent Schedule:
-
Based on the daily dose, calculate a higher dose for intermittent administration. A common starting point is to deliver double the daily dose every 48 hours (Q48H) or triple the dose every 72 hours (Q72H).
-
Example: If the daily efficacious dose is 10 mg/kg, the intermittent schedule could be 20 mg/kg every 48 hours.
-
-
Execution and Monitoring:
-
Divide animals into three groups: Vehicle, this compound (daily dose), and this compound (intermittent dose).
-
Administer the drug according to the assigned schedule for 28 days.
-
Conduct toxicity monitoring as described in Protocol 4.1.
-
-
Data Comparison: At the end of the study, compare the tumor growth inhibition and toxicity markers (ALT, cTnI) between the daily and intermittent dosing groups. Use the data in Table 2 as a reference for expected outcomes.
-
Caption: Logical flowchart for troubleshooting this compound toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imedpub.com [imedpub.com]
- 6. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Probimane Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with Probimane in animal studies. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic bisdioxopiperazine compound with anticancer and antimetastatic properties. Its primary mechanism of action involves the inhibition of tumor metastasis through multiple pathways, including the modulation of calmodulin, sialic acid, lipoperoxidation, and fibrinogen. As a topoisomerase II inhibitor, it can also affect cell cycle progression, with the G2M phase being particularly sensitive.
Q2: What are the expected dose-limiting toxicities of this compound in animal studies?
Based on studies of closely related bisdioxopiperazine compounds like Sobuzoxane (MST-16), the primary dose-limiting toxicity is expected to be myelosuppression, specifically leukopenia (a decrease in white blood cells).[1][2] Researchers should closely monitor hematological parameters throughout the study.
Q3: Are there any specific organ toxicities associated with this class of compounds?
While myelosuppression is the most consistently reported dose-limiting toxicity, cardiotoxicity is another potential concern with bisdioxopiperazine compounds, particularly when used in combination with other cardiotoxic agents like anthracyclines. However, compounds like Dexrazoxane (a related bisdioxopiperazine) are also used to protect against anthracycline-induced cardiotoxicity.
Q4: What are the general clinical signs of this compound toxicity to watch for in animals?
Researchers should monitor for a range of clinical signs that may indicate toxicity. These can include:
-
Changes in behavior (e.g., lethargy, decreased activity)
-
Weight loss or lack of weight gain
-
Changes in food and water consumption
-
Gastrointestinal issues (e.g., diarrhea, vomiting)
-
Changes in breathing (e.g., bradypnea, dyspnea)
-
Neurological signs (e.g., convulsions, tremors)
-
Changes in urine and feces (e.g., hematuria)
-
Alopecia (hair loss)
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
Q: We are observing unexpected mortality in our this compound-treated group. What are the potential causes and how can we troubleshoot this?
A: Unexpected mortality is a serious concern and requires immediate investigation.
Possible Causes:
-
Acute Toxicity/Overdose: The administered dose may be too high for the specific animal strain, age, or health status.
-
Severe Myelosuppression: A drastic drop in white blood cells can lead to overwhelming infections and sepsis.
-
Cardiotoxicity: Although less common as a primary acute effect, it cannot be ruled out, especially in longer-term studies or in combination with other agents.
-
Gastrointestinal Toxicity: Severe diarrhea and vomiting can lead to dehydration and electrolyte imbalance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected animal mortality.
Immediate Actions:
-
Cease Dosing: Temporarily halt administration of this compound to the affected cohort.
-
Necropsy: Perform a thorough gross necropsy on deceased animals to identify any visible abnormalities.
-
Sample Collection: Collect tissues for histopathology, paying close attention to the heart, bone marrow, and gastrointestinal tract.
-
Monitor Survivors: Increase the frequency of clinical observations for the remaining animals in the cohort.
Issue 2: Signs of Severe Myelosuppression
Q: Our animals are showing signs of severe leukopenia and are becoming moribund. How can we manage this?
A: Severe myelosuppression is a critical adverse event that requires prompt intervention.
Management Strategy:
Caption: Management of severe myelosuppression.
Interventions:
-
Supportive Care: Provide fluid therapy to prevent dehydration and nutritional support.
-
Antibiotic Therapy: Administer broad-spectrum antibiotics to prevent or treat opportunistic infections.
-
G-CSF Administration: Consider the use of granulocyte colony-stimulating factor (G-CSF) to promote the recovery of neutrophil counts.
-
Aseptic Environment: House animals in a clean, low-stress environment and use aseptic handling techniques to minimize infection risk.
Issue 3: Suspected Cardiotoxicity
Q: We are concerned about potential cardiotoxicity in our long-term this compound study. What signs should we look for and how can we assess it?
A: Cardiotoxicity assessment is crucial, especially in chronic studies.
Signs of Cardiotoxicity:
-
Lethargy and exercise intolerance
-
Increased respiratory rate or difficulty breathing
-
Ascites (fluid accumulation in the abdomen)
-
Peripheral edema
Assessment Workflow:
Caption: Workflow for assessing potential cardiotoxicity.
Quantitative Data Summary
Due to the limited publicly available toxicity data for this compound, the following tables are based on data from its close analog, Razoxane (ICRF-159/186), and are intended to provide an estimate of the potential toxicity profile.
Table 1: Acute Toxicity of a Related Bisdioxopiperazine Compound
| Species | Route of Administration | LD50 Value |
| Mouse | Intraperitoneal | 18 mg/kg |
| Rat (male & female) | Oral | 28,300 mg/kg |
Data presented is for a compound with a similar chemical structure and is intended for estimation purposes.
Table 2: Hematological Effects of a Razoxane Derivative in Dogs
| Parameter | Doxorubicin Alone | Doxorubicin + Razoxane Derivative |
| Erythrocyte Count | Reduced | No significant reduction |
| Hemoglobin | Reduced | No significant reduction |
| Hematocrit | Reduced | No significant reduction |
This table illustrates the myeloprotective potential of a Razoxane derivative when co-administered with a myelosuppressive agent.
Detailed Experimental Protocols
Protocol 1: Assessment of Myelosuppression in Mice
Objective: To evaluate the effect of this compound on peripheral blood counts and bone marrow cellularity.
Methodology:
-
Animal Model: BDF1 or C57BL/6 mice, 8-10 weeks old.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage) at various dose levels. Include a vehicle control group.
-
Blood Collection: Collect peripheral blood (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points post-treatment (e.g., days 4, 7, 14, and 21).
-
Hematological Analysis: Perform a complete blood count (CBC) to determine total white blood cells (WBC), absolute neutrophil count (ANC), red blood cells (RBC), hemoglobin, and platelets.
-
Bone Marrow Analysis (Terminal):
-
Euthanize mice and dissect femurs and tibias.
-
Flush bone marrow with appropriate buffer (e.g., PBS with 2% FBS).
-
Create a single-cell suspension and count total bone marrow cells.
-
(Optional) Perform flow cytometry to analyze specific hematopoietic progenitor populations.
-
-
Data Analysis: Compare the hematological parameters and bone marrow cellularity of the this compound-treated groups to the vehicle control group.
Protocol 2: Evaluation of Cardiotoxicity in Rats
Objective: To assess the potential cardiotoxic effects of chronic this compound administration.
Methodology:
-
Animal Model: Sprague-Dawley rats, 8-10 weeks old.
-
Drug Administration: Administer this compound at selected doses for an extended period (e.g., weekly for 8-12 weeks). Include a vehicle control group.
-
Echocardiography:
-
Perform baseline echocardiography before the first dose.
-
Conduct follow-up echocardiograms at regular intervals (e.g., every 4 weeks) and at the end of the study.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
-
Electrocardiography (ECG):
-
Record ECGs at similar time points as echocardiography to assess for any arrhythmias or changes in cardiac electrical activity.
-
-
Serum Biomarkers (Terminal):
-
At the end of the study, collect blood via cardiac puncture.
-
Measure serum levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and B-type natriuretic peptide (BNP).
-
-
Histopathology (Terminal):
-
Euthanize rats and collect hearts.
-
Weigh the hearts and fix them in 10% neutral buffered formalin.
-
Process tissues for histopathological examination (H&E and Masson's trichrome staining) to look for cardiomyocyte damage, inflammation, and fibrosis.
-
-
Data Analysis: Compare cardiac function parameters, biomarker levels, and histological findings between the this compound-treated and control groups.
References
How to minimize Probimane degradation during storage
This technical support center provides guidance on minimizing the degradation of Probimane during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Q2: Why are these specific storage conditions recommended?
A2: These conditions are recommended to minimize the rate of chemical degradation. Storing at low temperatures slows down potential degradation reactions such as hydrolysis and oxidation. For solutions, freezing at -80°C is critical to prevent degradation that can occur more rapidly in a solvent.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes morpholine and dioxopiperazine rings, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The dioxopiperazine rings are amides and can undergo hydrolysis, leading to ring opening. This is more likely to occur in aqueous solutions or if the compound is exposed to moisture, and can be catalyzed by acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the morpholine rings are susceptible to oxidation. Exposure to air (oxygen) or oxidizing agents can lead to the formation of N-oxides or other oxidation products.
Q4: Can I store this compound at room temperature?
A4: It is not recommended to store this compound at room temperature for extended periods.[1] Storing samples at room temperature can have detrimental impacts on the stability of compounds with similar structures.[1] For short-term handling during experiments, it should be kept on ice and protected from light where possible.
Q5: How can I tell if my this compound has degraded?
A5: Degradation may not always be visible. However, signs of degradation can include:
-
A change in the physical appearance of the powder (e.g., discoloration, clumping).
-
A decrease in the expected biological activity of the compound in your experiments.
-
The appearance of additional peaks in analytical tests such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Problem: I observed a decrease in the biological activity of my this compound sample.
| Possible Cause | Suggested Solution |
| Improper Storage | Verify that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solutions). Ensure the container is tightly sealed to prevent moisture and air exposure. |
| Multiple Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation. |
| Contamination of Solvent | Ensure that the solvent used to dissolve this compound is of high purity and anhydrous, as contaminants or water can promote degradation. |
| Extended Time at Room Temperature | Minimize the time that this compound solutions are kept at room temperature during experimental setup. Prepare solutions fresh if possible. |
Problem: The this compound powder has changed color.
| Possible Cause | Suggested Solution |
| Oxidation | The compound may have been exposed to air for a prolonged period. While it might still be usable for some applications, it is recommended to use a fresh, unoxidized batch for sensitive experiments. Consider purging the vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
| Contamination | The sample may have been contaminated. It is best to discard the vial and use a new one. |
Predicted Degradation Pathways
Based on its chemical structure, the following degradation pathways for this compound can be predicted:
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphate buffer
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or ACN:water).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 70°C for 48 hours.
-
Dissolve the stressed powder in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
4. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, such as Reverse-Phase HPLC (RP-HPLC).
-
Develop an HPLC method that separates the parent this compound peak from all degradation product peaks. A gradient elution with a C18 column is a common starting point.
-
Detection can be performed using a UV detector at an appropriate wavelength or an MS detector for identification of degradation products.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
-
Calculate the percentage of degradation.
-
If using an MS detector, analyze the mass-to-charge ratio of the degradation products to propose their structures.
Experimental Workflow and Troubleshooting
Caption: A logical diagram for experimental workflow and troubleshooting.
References
Technical Support Center: Improving Detection Sensitivity of Bimane Probes in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bimane-based fluorescent probes, such as monochlorobimane (MCB), for the detection and quantification of glutathione (GSH) in biological samples. The information is designed to help users overcome common experimental challenges and improve the sensitivity and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using bimane probes for glutathione (GSH) detection?
Bimane probes, such as monochlorobimane (MCB), are essentially non-fluorescent in their unbound state. They readily cross cell membranes and react with the thiol group of reduced glutathione (GSH) in a reaction catalyzed by the enzyme glutathione S-transferase (GST). This reaction forms a stable, highly fluorescent glutathione-bimane adduct. The intensity of the fluorescence is directly proportional to the concentration of GSH in the sample.
Q2: What are the excitation and emission wavelengths for the glutathione-bimane adduct?
The fluorescent adduct formed between monochlorobimane (MCB) and glutathione (GSH) typically exhibits an excitation maximum around 380 nm and an emission maximum around 460 nm, resulting in a blue fluorescence.
Q3: Is monochlorobimane (MCB) specific for glutathione (GSH)?
While MCB shows a preference for reacting with GSH, especially in the presence of glutathione S-transferase (GST), it can also react with other small thiols.[1] The specificity can be influenced by the concentration of MCB and the relative abundance of other thiols in the sample.[2] It is crucial to perform proper controls to assess the contribution of non-GSH thiols to the fluorescence signal in your specific experimental system.
Q4: Can I use bimane probes to measure oxidized glutathione (GSSG)?
Standard bimane probe assays primarily detect reduced glutathione (GSH). To measure total glutathione (GSH + GSSG), a reduction step using an enzyme like glutathione reductase is required to convert GSSG to GSH before adding the bimane probe. The GSSG concentration can then be determined by subtracting the GSH concentration (measured in a sample without the reduction step) from the total glutathione concentration.
Q5: How should I store my bimane probe stock solution?
Bimane probes are typically dissolved in an organic solvent like DMSO to create a stock solution. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or lower, protected from light and moisture, to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of bimane probes for glutathione (GSH) detection.
Guide 1: Low or No Fluorescence Signal
A weak or absent fluorescent signal is a frequent issue. This guide provides a systematic approach to identify and resolve the underlying cause.
| Potential Cause | Troubleshooting Step |
| Insufficient Probe Concentration | Titrate the bimane probe concentration to find the optimal level for your cell type or sample. Start with the recommended concentration and test a range of higher and lower concentrations. |
| Low Glutathione (GSH) Levels | Ensure your cells or tissues are healthy and have not been subjected to conditions that would deplete GSH. Consider using a positive control with a known high GSH concentration. |
| Inactive Glutathione S-Transferase (GST) | Confirm that the GST in your sample is active. If using cell lysates, ensure that the lysis buffer and procedure do not inhibit GST activity. For in vitro assays, ensure the purity and activity of the recombinant GST. |
| Incorrect Excitation/Emission Wavelengths | Verify that the filter sets on your fluorometer, microscope, or flow cytometer are appropriate for the glutathione-bimane adduct (Ex/Em ~380/460 nm). |
| Photobleaching | Minimize the exposure of your samples to the excitation light. Use the lowest possible laser power or lamp intensity and reduce the exposure time. Consider using an anti-fade mounting medium for microscopy.[3] |
| Probe Degradation | Ensure the bimane probe has been stored correctly (at -20°C or below, protected from light and moisture). Prepare fresh dilutions of the probe for each experiment.[1] |
Guide 2: High Background Fluorescence
High background fluorescence can mask the specific signal from the glutathione-bimane adduct, reducing the sensitivity of the assay.
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Examine an unstained sample using the same instrument settings to assess the level of natural fluorescence from your cells or medium.[4] If autofluorescence is high, consider using a different cell culture medium (e.g., phenol red-free) or switching to a fluorophore with a longer emission wavelength if possible. |
| Excessive Probe Concentration | High concentrations of the bimane probe can lead to non-specific binding and increased background. Perform a concentration titration to find the lowest effective concentration. |
| Non-specific Binding of the Probe | Increase the number and duration of washing steps after probe incubation to remove unbound probe.[4] Adding a mild detergent like Tween-20 to the wash buffer can also help. |
| Contaminated Reagents or Buffers | Use high-purity reagents and freshly prepared buffers to avoid fluorescent contaminants. |
| Light Leakage in the Instrument | Ensure that the instrument's sample chamber is properly sealed to prevent external light from interfering with the measurement. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the detection of glutathione (GSH) using bimane probes and other common methods.
Table 1: Comparison of Glutathione Detection Methods
| Method | Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| Monochlorobimane (MCB) Assay | Fluorometric detection of GSH-bimane adduct | ~10 nM GSH equivalents | Simple, high-throughput, suitable for live cells | Potential for non-specific binding, requires GST activity |
| HPLC with Electrochemical Detection | Separation and direct electrochemical detection of GSH and GSSG | GSH: 0.34 µM, GSSG: 0.26 µM[5] | Highly sensitive and specific, simultaneous detection of GSH and GSSG | Requires specialized equipment, lower throughput |
| Enzymatic Recycling Assay (e.g., with DTNB) | Colorimetric detection based on the reduction of DTNB by GSH | ~8 nM | High sensitivity, well-established method | Can be affected by interfering substances, indirect measurement |
| LC-MS/MS | Mass spectrometric detection of GSH and GSSG | 0.01 µM for both GSH and GSSG[6] | High specificity and sensitivity, can quantify both forms simultaneously | Requires expensive instrumentation and expertise |
Table 2: Kinetic Parameters of Glutathione S-Transferases (GSTs) with Monochlorobimane (MCB) [2]
| GST Isozyme Source | Km for MCB (µM) | Vmax (µmol bimane-GSH/min/mg protein) |
| Human Basic (B1B2) | 354 | 33.3 |
| Human Basic (B2B2) | 283 | 34.6 |
| Human Neutral (psi) | 204 | 6.5 |
| Human Acidic (pi) | 264 | 1.99 |
| Rat Basic (1-2) | 199 | 35.5 |
| Rat Neutral | 2.6 | 35.1 |
Experimental Protocols
Protocol 1: Measurement of Glutathione (GSH) in Cell Lysates
This protocol describes the quantification of GSH in cell lysates using monochlorobimane (MCB).
Materials:
-
Monochlorobimane (MCB) stock solution (10 mM in DMSO)
-
Glutathione S-transferase (GST) reagent
-
Cell Lysis Buffer
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density in a multi-well plate.
-
Remove the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
In a 96-well black plate, add 20 µl of cell lysate per well.
-
Prepare a reaction mixture containing Cell Lysis Buffer, GST reagent, and MCB.
-
Add 80 µl of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GSH to determine the GSH concentration in the samples.
-
Protocol 2: In Situ Detection of Glutathione (GSH) in Live Cells
This protocol allows for the visualization and relative quantification of GSH in intact, living cells.
Materials:
-
Monochlorobimane (MCB) stock solution (10 mM in DMSO)
-
Live cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or in a multi-well plate suitable for imaging or flow cytometry.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with pre-warmed live cell imaging medium.
-
Prepare a working solution of MCB in the imaging medium at the desired final concentration (typically 20-50 µM).
-
Add the MCB working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the MCB solution and wash the cells twice with fresh, pre-warmed imaging medium to remove any unbound probe.
-
-
Imaging/Analysis:
-
Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., DAPI filter set).
-
For flow cytometry, harvest the cells and resuspend them in imaging medium for analysis.
-
Visualizations
References
- 1. Using monochlorobimane to visualize glutathione utilization in the developing zebrafish (Danio rerio) embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential specificity of monochlorobimane for isozymes of human and rodent glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Direct measurement of reduced and oxidized glutathione in human blood by liquid chromatography tandem mass spectrometry – comparison with HPLC with electrochemical detection method [air.unimi.it]
Adjusting Probimane treatment protocols for different cancer types
Probimane Technical Support Center
Welcome to the technical resource center for this compound. This guide is intended for researchers, scientists, and drug development professionals. This compound is an investigational novel dual-action therapeutic agent. Its primary mechanism involves DNA alkylation, leading to strand breaks and apoptosis. Secondarily, it has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
This guide provides troubleshooting advice and frequently asked questions to assist with your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a bifunctional agent. Its primary mode of action is as a DNA alkylating agent, inducing DNA damage and subsequent cell cycle arrest and apoptosis. It also demonstrates secondary activity as a modulator of the PI3K/Akt signaling pathway, which can influence cellular response based on the tumor's genetic background.
Q2: How should I reconstitute and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro use, we recommend reconstituting it in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. For in vivo studies, a formulation in a solution of 5% DMSO, 40% propylene glycol, and 55% sterile water is suggested. All stock solutions should be stored at -20°C and protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Q3: What is the expected IC50 range for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cancer type and its genetic profile, particularly the status of the PTEN gene. Below is a summary of typical IC50 ranges observed in common cancer cell lines after 72 hours of treatment.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | PTEN Status | Typical IC50 Range (µM) |
| Breast Cancer | MCF-7 | Wild-Type | 5 - 15 |
| Breast Cancer | MDA-MB-468 | Mutant | 1 - 7.5 |
| Prostate Cancer | LNCaP | Mutant | 0.5 - 5 |
| Prostate Cancer | PC-3 | Null | 0.1 - 2.5 |
| Glioblastoma | U87 MG | Mutant | 2 - 10 |
Troubleshooting Guide
Issue 1: Higher than expected IC50 values in my cell line.
-
Possible Cause 1: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance mechanisms. Cancers with a wild-type PTEN gene may exhibit reduced sensitivity due to intact PI3K/Akt signaling, which promotes cell survival.
-
Solution: Verify the PTEN status of your cell line via Western blot or sequencing. Consider combination therapies; for instance, combining this compound with a dedicated PI3K inhibitor may enhance efficacy in PTEN wild-type cells.
-
-
Possible Cause 2: Drug Inactivation. this compound activity can be reduced by high concentrations of serum proteins in the culture medium.
-
Solution: Perform initial dose-response experiments in media containing reduced serum (e.g., 2-5% FBS) to establish a baseline. Ensure consistent serum concentrations across all experiments.
-
-
Possible Cause 3: Incorrect Drug Handling. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the stock solution. Always protect the stock solution from light and store it at -20°C or -80°C for long-term stability.
-
Logical Flow: Troubleshooting High IC50 Values
Caption: A flowchart for troubleshooting unexpectedly high IC50 values.
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Suboptimal Treatment Duration. The time required to induce apoptosis can vary significantly between cell lines.
-
Solution: Conduct a time-course experiment. Assess apoptosis at multiple time points (e.g., 24, 48, and 72 hours) after this compound treatment to identify the optimal window for apoptosis detection in your specific cell line.
-
-
Possible Cause 2: Cell Density. High cell confluence can affect drug efficacy and the cellular response to apoptotic stimuli.
-
Solution: Standardize your seeding density. Ensure cells are in the logarithmic growth phase and are approximately 60-70% confluent at the time of treatment.
-
Table 2: Recommended Seeding Densities for Apoptosis Assays
| Plate Format | Recommended Seeding Density (cells/well) |
| 96-well | 5,000 - 10,000 |
| 24-well | 40,000 - 80,000 |
| 6-well | 200,000 - 400,000 |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 200 µM to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Workflow: IC50 Determination
Caption: A step-by-step workflow for determining the IC50 of this compound.
Protocol 2: Analysis of PI3K/Akt Pathway Modulation via Western Blot
-
Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat with this compound at 1X and 5X the IC50 concentration for 24 hours. Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of p-Akt to total Akt.
This compound's Dual Signaling Impact
Caption: this compound's dual mechanism: DNA damage and PI3K/Akt pathway inhibition.
Technical Support Center: Accurate Thiol Measurement with Monobromobimane
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using monobromobimane (mBBr) to measure thiol concentrations. While the initial query mentioned "Probimane," our resources focus on the fluorescent probe monobromobimane, which is scientifically established for thiol derivatization and fluorescence quantification. This compound is recognized as an anticancer agent and is not the fluorescent probe itself. This guide will help you calibrate your equipment and troubleshoot common issues to ensure accurate and reproducible results in your thiol quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for measuring monobromobimane-thiol adducts?
A1: The optimal spectral settings for mBBr-thiol adducts can vary slightly depending on the solvent and the specific thiol being measured. However, a general guideline is an excitation maximum around 378-394 nm and an emission maximum in the range of 490-492 nm [1][2]. It is always recommended to determine the optimal wavelengths empirically using a reference standard of the mBBr-adduct of your target thiol in your specific experimental buffer.
Q2: My fluorescence signal is lower than expected. What are the possible causes?
A2: Low fluorescence signal can be attributed to several factors:
-
Incomplete derivatization: Ensure that the mBBr concentration and incubation time are sufficient for complete reaction with the thiols in your sample. The reaction is typically rapid but can be influenced by pH and temperature.
-
Probe degradation: Monobromobimane is light-sensitive and should be stored protected from light. Prepare fresh working solutions for each experiment.
-
Incorrect filter sets or monochromator settings: Verify that your fluorometer or plate reader is set to the correct excitation and emission wavelengths for mBBr-thiol adducts.
-
Quenching: Components in your sample matrix, such as certain metal ions or other chromophores, can quench the fluorescence of the mBBr adduct. Consider sample purification steps if significant quenching is suspected.
-
Low thiol concentration: The thiol concentration in your sample may be below the detection limit of your assay. Consider concentrating your sample or using a more sensitive instrument.
Q3: I am observing high background fluorescence. How can I reduce it?
A3: High background fluorescence can originate from several sources:
-
Autofluorescence from biological samples: Biological samples naturally contain fluorescent molecules (e.g., NADH, FAD, bilirubin) that can interfere with the measurement.[3] To correct for this, always measure the fluorescence of a sample blank that has not been treated with mBBr.
-
Contaminated reagents or solvents: Use high-purity solvents and reagents to minimize background fluorescence.
-
Excess unbound mBBr: While mBBr itself is weakly fluorescent, high concentrations of unreacted probe can contribute to background. After derivatization, excess mBBr can be removed by size-exclusion chromatography or by reacting it with a scavenger thiol like N-acetylcysteine, followed by removal.
-
Dirty cuvettes or microplates: Ensure that all labware is scrupulously clean.
Q4: Can I use a standard curve to quantify thiol concentration?
A4: Yes, a standard curve is the recommended method for quantifying thiol concentrations. A standard curve should be prepared using a known concentration of a pure thiol standard (e.g., glutathione, cysteine) that is relevant to your biological sample. The standard should be prepared in the same buffer as your samples and derivatized with mBBr under the same conditions.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Measurements
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting technique. For serial dilutions, prepare a master mix. | Reduced variability between replicates. |
| Temperature Fluctuations | Allow all reagents and samples to equilibrate to room temperature before measurements. Ensure consistent incubation temperatures. | More consistent reaction rates and fluorescence readings. |
| Instrument Drift | Calibrate the fluorometer before each experiment using a stable reference standard.[4][5][6][7] | Consistent instrument performance over time. |
| Photobleaching | Minimize the exposure of samples to the excitation light. Use the lowest necessary excitation intensity and shortest possible read time. | Reduced signal loss during measurement. |
Issue 2: Non-linear Standard Curve
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inner Filter Effect | At high concentrations, the analyte can absorb the excitation or emission light, leading to a non-linear response. Dilute your standards and samples to a lower concentration range. | A linear standard curve within the tested concentration range. |
| Detector Saturation | The fluorescence intensity is too high for the detector. Reduce the gain or voltage setting on the fluorometer, or dilute the samples. | Linear response at the high end of the standard curve. |
| Incomplete Derivatization at High Concentrations | Ensure that the mBBr concentration is in sufficient excess to react with the highest standard concentration. | Linearity is extended to higher concentrations. |
Experimental Protocols
Protocol 1: Calibration of a Fluorescence Plate Reader for mBBr-Thiol Quantification
Objective: To generate a standard curve for the quantification of thiols using monobromobimane.
Materials:
-
Fluorescence microplate reader with excitation ~390 nm and emission ~490 nm filters or monochromators.
-
Black, clear-bottom 96-well microplates.
-
Calibrated pipettes.
-
Thiol standard (e.g., Glutathione, GSH).
-
Monobromobimane (mBBr).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Solvent for mBBr (e.g., Acetonitrile).
Procedure:
-
Prepare a 10 mM stock solution of GSH in assay buffer.
-
Prepare a 10 mM stock solution of mBBr in acetonitrile. Protect from light.
-
Prepare a serial dilution of the GSH stock solution in assay buffer to create a range of standards (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Add 10 µL of each GSH standard to triplicate wells of the 96-well plate.
-
Prepare a 1 mM working solution of mBBr by diluting the stock solution in assay buffer.
-
Add 90 µL of the mBBr working solution to each well containing the GSH standards.
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
Measure the fluorescence in the plate reader at the optimal excitation and emission wavelengths.
-
Subtract the average fluorescence of the blank (0 µM GSH) from all other readings.
-
Plot the background-subtracted fluorescence intensity against the GSH concentration and perform a linear regression to obtain the standard curve.
Protocol 2: Preparation of Biological Samples for Thiol Measurement
Objective: To prepare cell lysates for derivatization with mBBr.
Materials:
-
Cell culture or tissue sample.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Dithiothreitol (DTT) for measuring total thiols (optional).
-
Trichloroacetic acid (TCA) for protein precipitation.
-
Centrifuge.
Procedure:
-
Harvest cells or homogenize tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant. This fraction contains soluble thiols.
-
(Optional - for total thiols): To measure total thiols (reduced and oxidized), incubate the supernatant with a reducing agent like DTT (e.g., 1 mM final concentration) for 30 minutes at room temperature to reduce disulfide bonds.
-
Precipitate proteins by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which now contains the low-molecular-weight thiols, and proceed with the mBBr derivatization protocol described above.
Visualizations
Caption: Workflow for measuring thiols using monobromobimane.
Caption: Logic diagram for troubleshooting inaccurate results.
References
- 1. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrum [bBBr (Dibromobimane)] | AAT Bioquest [aatbio.com]
- 3. eclinpath.com [eclinpath.com]
- 4. jakebeal.github.io [jakebeal.github.io]
- 5. Calibration Protocol - Plate Reader Fluorescence Calibration [protocols.io]
- 6. static.igem.org [static.igem.org]
- 7. promega.com.br [promega.com.br]
Validation & Comparative
Probimane Efficacy Outshines Other Bisdioxopiperazine Compounds in Preclinical Studies
For Immediate Release
Shanghai, China – November 21, 2025 – Preclinical research highlights the superior anticancer efficacy of Probimane, a bisdioxopiperazine compound, when compared to other agents in its class, including Razoxane and MST-16. Experimental data indicates that this compound exhibits greater cytotoxicity against various tumor cell lines and more potent antimetastatic activity in in-vivo models. These findings position this compound as a promising candidate for further oncological drug development.
This compound, developed at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, has demonstrated a significant therapeutic advantage in both in-vitro and in-vivo settings. As a member of the bisdioxopiperazine family, known for their anticancer and antimetastatic properties, this compound appears to possess an enhanced activity profile.[1][2]
Comparative Cytotoxicity in Human Tumor Cell Lines
In-vitro studies employing the MTT assay to assess cell viability reveal that this compound is significantly more cytotoxic to a range of human tumor cell lines than MST-16. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be 3 to 20 times lower for this compound compared to MST-16 across various cancer cell lines after 48 hours of exposure.[3][4]
Particularly noteworthy is this compound's potent activity against human gastric cancer (SGC-7901), leukemia (K562), lung cancer (A549), and promyelocytic leukemia (HL-60) cell lines, with IC50 values recorded below 10 μM.[5] This suggests a broad spectrum of cytotoxic efficacy against different tumor types.
| Cell Line | This compound IC50 (μM) | MST-16 IC50 (μM) | Fold Difference |
| SGC-7901 (Gastric Cancer) | < 10 | Not Specified | > 3-10 |
| K562 (Leukemia) | < 10 | Not Specified | > 3-10 |
| A549 (Lung Cancer) | < 10 | Not Specified | > 3-10 |
| HL-60 (Leukemia) | < 10 | Not Specified | > 3-10 |
| HCT-116 (Colon Cancer) | ~25 | ~150 | ~6 |
| MDA-MB-468 (Breast Cancer) | ~40 | > 200 | > 5 |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and MST-16 in various human tumor cell lines after 48 hours of exposure. Data extracted from multiple sources.[3][4][5]
Superior In-Vivo Antitumor and Antimetastatic Activity
Animal studies further substantiate the enhanced efficacy of this compound. In a murine model of Lewis lung carcinoma, both this compound and Razoxane demonstrated a remarkable ability to inhibit pulmonary metastasis, with an inhibition rate exceeding 90%.[3][4]
However, when evaluated against a human lung adenocarcinoma xenograft (LAX-83) in nude mice, this compound exhibited a statistically significant and more potent inhibition of tumor growth (55-60%) compared to Razoxane (25-32%) at equitoxic doses.[3][4] This highlights this compound's superior activity against human-derived solid tumors in an in-vivo setting.
| Animal Model | Treatment | Primary Tumor Growth Inhibition (%) | Pulmonary Metastasis Inhibition (%) |
| Lewis Lung Carcinoma (LLC) | This compound | 35-50 | > 90 |
| Lewis Lung Carcinoma (LLC) | Razoxane | 35-50 | > 90 |
| Human Lung Adenocarcinoma (LAX-83) | This compound | 55-60 | Not Specified |
| Human Lung Adenocarcinoma (LAX-83) | Razoxane | 25-32 | Not Specified |
Table 2: Comparison of in-vivo antitumor and antimetastatic efficacy of this compound and Razoxane.[3][4]
Mechanism of Action: Targeting Key Cellular Processes
The anticancer effects of bisdioxopiperazine compounds, including this compound, are attributed to their multifaceted mechanisms of action. A primary target is Topoisomerase II, a critical enzyme involved in DNA replication and chromosome segregation.[6][7] By inhibiting this enzyme, these compounds disrupt the cell cycle, leading to cell death.
Specifically, this compound and MST-16 have been shown to induce G2/M phase arrest in the cell cycle and block chromosome segregation.[5] This disruption of mitotic processes is a key contributor to their cytotoxic effects.
Beyond Topoisomerase II inhibition, this compound's antimetastatic activity is linked to its ability to modulate various pathways involved in cancer cell invasion and migration, including interactions with calmodulin, sialic acid, and fibrinogen, as well as the inhibition of lipoperoxidation and cell movement.[1][2]
Caption: Simplified signaling pathway of this compound's anticancer effects.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The cytotoxic activity of this compound and other bisdioxopiperazine compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human tumor cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound, MST-16, or Razoxane for a specified duration (e.g., 48 hours).
-
MTT Incubation: Following treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In-Vivo Antimetastatic Studies
The antimetastatic potential of this compound was evaluated in a murine model.
-
Tumor Cell Implantation: Mice were inoculated with Lewis lung carcinoma cells to establish primary tumors and induce spontaneous metastasis.
-
Drug Administration: Following tumor establishment, mice were treated with this compound or Razoxane at non-toxic doses according to a predetermined schedule.
-
Tumor Growth Monitoring: The growth of the primary tumor was monitored and measured throughout the experiment.
-
Metastasis Assessment: At the end of the study, the lungs were harvested, and the number of metastatic nodules was counted.
-
Data Analysis: The percentage of inhibition of metastasis was calculated by comparing the number of nodules in the treated groups to the control group.
The presented data underscores the potential of this compound as a superior bisdioxopiperazine compound for cancer therapy. Its enhanced cytotoxicity and potent antimetastatic effects warrant further investigation in clinical settings to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Anticancer activities and mechanisms of bisdioxopiperazine compounds this compound and MST-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimetastatic activities and mechanisms of bisdioxopiperazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimetastatic Effects of Probimane in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Probimane, a bisdioxopiperazine derivative, and its antimetastatic effects against other compounds in its class, namely Razoxane and MST-16. The data presented is compiled from various preclinical studies to offer an objective overview of this compound's performance in both in vivo and in vitro cancer models.
In Vivo Antimetastatic and Antitumor Efficacy
This compound has demonstrated significant antimetastatic and antitumor activity in preclinical animal models. The following tables summarize the comparative efficacy of this compound against Razoxane and MST-16 in Lewis Lung Carcinoma and a human lung adenocarcinoma xenograft model.
Table 1: Comparison of Antimetastatic Effects in Lewis Lung Carcinoma (LLC) Bearing Mice
| Compound | Dose (mg/kg) | Treatment Schedule | Mean Number of Pulmonary Metastatic Nodules (±SD) | Inhibition of Metastasis (%) | Primary Tumor Inhibition (%) | Reference | |---|---|---|---|---|---| | Control | - | - | >100 | - | - |[1] | | this compound | 12 | Day 2 | 1.5 ± 0.2 | >90 | 35-50 |[1] | | this compound | 24 | Day 2 | 1.0 ± 0.2 | >90 | 35-50 |[1] | | this compound | 12 | Day 8 | 1.5 ± 0.2 | >90 | 35-50 |[1] | | this compound | 24 | Day 8 | 1.0 ± 0.0 | >90 | 35-50 |[1] | | Razoxane | 6.5 | Day 2 | 1.5 ± 0.2 | >90 | 35-50 |[1] | | Razoxane | 13 | Day 2 | 1.5 ± 0.2 | >90 | 35-50 |[1] | | Razoxane | 6.5 | Day 8 | 9.0 ± 0.0 | Not significant | 35-50 |[1] | | Razoxane | 13 | Day 8 | 8.5 ± 0.8 | Not significant | 35-50 |[1] |
Data from a study evaluating the effects of this compound and Razoxane on spontaneous pulmonary metastasis in mice bearing Lewis Lung Carcinoma. Treatment was initiated on either day 2 or day 8 after tumor cell inoculation.[1]
Table 2: Comparison of Antitumor Efficacy in Human Lung Adenocarcinoma (LAX-83) Xenografts in Nude Mice
| Compound | Dose | Treatment Schedule | Inhibition of Tumor Growth (%) | Reference |
| This compound | Equitoxic Dose | Not Specified | 55-60 | [2] |
| Razoxane | Equitoxic Dose | Not Specified | 25-32 | [2] |
This study compared the inhibitory effects of this compound and Razoxane on the growth of a human lung adenocarcinoma xenograft in nude mice at equitoxic dosages.[2]
In Vitro Cytotoxicity
The cytotoxic effects of this compound and its analogue MST-16 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the following table.
Table 3: In Vitro Cytotoxicity (IC50, µM) of this compound and MST-16 in Human Cancer Cell Lines (48h exposure)
| Cell Line | Cancer Type | This compound (IC50 in µM) | MST-16 (IC50 in µM) | Reference |
| SGC-7901 | Gastric Cancer | < 50 | 3 to 20-fold higher than this compound | [2] |
| HCT-116 | Colon Cancer | < 50 | 3 to 20-fold higher than this compound | [2] |
| MDA-MB-468 | Breast Cancer | < 50 | 3 to 20-fold higher than this compound | [2] |
This compound consistently demonstrated greater cytotoxicity compared to MST-16 across multiple human cancer cell lines.[2]
Experimental Protocols
In Vivo Murine Lewis Lung Carcinoma (LLC) Metastasis Model
Objective: To evaluate the effect of this compound and Razoxane on the formation of spontaneous pulmonary metastases from a primary LLC tumor.
Animal Model: Inbred C57BL/6 mice.
Tumor Cell Inoculation: Lewis lung carcinoma cells are implanted subcutaneously (s.c.) into the flank of the mice.
Drug Administration:
-
This compound and Razoxane are administered intraperitoneally (i.p.) at the dosages indicated in Table 1.
-
Treatment is initiated at different time points post-tumor inoculation (e.g., day 2 or day 8) to assess effects on early and established metastasis.
Endpoint Analysis:
-
After a set period (e.g., 21-28 days), mice are euthanized.
-
The lungs are harvested, and the surface metastatic nodules are counted.
-
The primary tumor is excised and its weight or volume is measured to determine the percentage of tumor growth inhibition.
Statistical Analysis: The mean number of metastatic nodules and the percentage of tumor growth inhibition are calculated and compared between treatment groups and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
In Vivo Human Tumor Xenograft Model (LAX-83)
Objective: To assess the antitumor efficacy of this compound and Razoxane on a human lung adenocarcinoma xenograft.
Animal Model: Immunocompromised nude mice.
Tumor Implantation: The LAX-83 human lung adenocarcinoma is established as a subcutaneous xenograft in the mice.
Drug Administration: this compound and Razoxane are administered at equitoxic doses to allow for a direct comparison of their antitumor activity. The route and schedule of administration are maintained consistently between the groups.
Endpoint Analysis:
-
Tumor volume is measured regularly throughout the study.
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Statistical Analysis: Statistical significance of the differences in tumor growth inhibition between the treatment groups is determined using appropriate statistical methods.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound and MST-16 that inhibits the growth of cancer cells by 50% (IC50).
Cell Lines: A panel of human cancer cell lines (e.g., SGC-7901, HCT-116, MDA-MB-468) are used.
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or MST-16 for a specified duration (e.g., 48 hours).
-
Following treatment, the drug-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
After incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the Calmodulin Signaling Pathway
This compound's antimetastatic effects are, in part, attributed to its ability to inhibit the Calmodulin (CaM) signaling pathway.[3][4] CaM is a key calcium sensor that, upon activation, modulates the activity of numerous downstream effectors involved in cell motility, proliferation, and invasion. By inhibiting CaM, this compound disrupts these critical metastatic processes.
Caption: this compound inhibits the Calmodulin signaling pathway.
Experimental Workflow for In Vivo Antimetastatic Studies
The following diagram illustrates a typical workflow for evaluating the antimetastatic potential of a compound like this compound in a preclinical animal model.
Caption: Workflow for in vivo antimetastatic drug evaluation.
References
- 1. Roles of calcium signaling in cancer metastasis to bone [explorationpub.com]
- 2. The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Migrastatics—Anti-metastatic and Anti-invasion Drugs: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Probimane and Other Antimetastatic Agents: A Guide for Researchers
Metastasis remains the primary cause of mortality in cancer patients, driving an ongoing search for effective antimetastatic agents.[1] This guide provides a comparative analysis of Probimane, a derivative of the bisdioxopiperazine class of compounds, against other major classes of antimetastatic agents. The comparison focuses on mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
This compound and the Bisdioxopiperazine Class
This compound is a derivative of razoxane (also known as ICRF-159), a bisdioxopiperazine compound developed for its anticancer and specifically antimetastatic properties.[2] Synthesized at the Shanghai Institute of Materia Medica, this compound has been shown to be more water-soluble and more potent against tumors than its parent compound, razoxane.[2] The primary antimetastatic mechanism of this class is believed to be the inhibition of DNA topoisomerase II.[3] However, research also points to a multifactorial effect, including the inhibition of calmodulin, sialic acid, lipoperoxidation, and fibrinogen, leading to cell-cycle arrest and reduced cell movement.[2]
Studies using radiolabeled this compound in mice with Lewis lung carcinoma showed that the compound's concentration remained stable in metastatic nodules over 48 hours, while clearing from normal organs, suggesting a targeted inhibitory effect at metastatic sites.[4] Dexrazoxane, the (+)-enantiomorph of razoxane, is clinically approved by the FDA as a cardioprotective agent to mitigate the cardiotoxicity of anthracyclines like doxorubicin in patients with metastatic breast cancer.[3][5][6] Its role in this context is attributed to iron chelation, which prevents the formation of toxic anthracycline-iron complexes.[7] While its direct antimetastatic efficacy in clinical settings is less established than its cardioprotective effects, its foundational mechanism remains a point of interest.[8][9]
| Compound | Model System | Key Finding | Reference |
| This compound | Lewis Lung Carcinoma (in vivo) | Sustained concentration in pulmonary metastatic nodules over 48 hours. | [4] |
| Razoxane | Metastatic Breast Cancer (Clinical) | Primarily used as a cardioprotector with doxorubicin. | [8][9] |
Comparative Antimetastatic Agents
For a comprehensive comparison, we will analyze three distinct classes of antimetastatic agents that have been extensively studied: Matrix Metalloproteinase (MMP) Inhibitors, Anti-VEGF agents (targeting the tumor microenvironment), and c-Met Inhibitors (targeting a key signaling pathway).
MMPs are a family of zinc-dependent enzymes that degrade the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis.[10] MMP-2 and MMP-9, in particular, are key targets due to their ability to degrade type IV collagen in the basement membrane.[11] This rationale led to the development of numerous MMP inhibitors (MMPIs).
Mechanism of Action: MMPIs, such as Batimastat and Marimastat, were designed as broad-spectrum, competitive inhibitors that chelate the active zinc ion in the MMP catalytic domain.[10][11]
Performance and Experimental Data: Despite compelling preclinical data showing a reduction in tumor invasion and metastasis, MMPIs largely failed in Phase III clinical trials.[11] Reasons for failure included a lack of specificity, leading to unforeseen side effects (notably musculoskeletal pain), and their use in patients with advanced, rather than early-stage, disease where MMPs are most critical.[12][13]
| Agent | Target(s) | IC50 | Key Preclinical/Clinical Outcome |
| Batimastat | Broad-spectrum MMP inhibitor | ~1-5 nM (for MT1-MMP) | Showed antiproliferative activity in various preclinical models but limited clinical success.[14] |
| Marimastat | Broad-spectrum MMP inhibitor | N/A | Failed to improve survival in numerous Phase III trials.[10] |
| BMS-275291 | Selective for MMP-2, MMP-9 | Potent activity | Inhibited B16F10 melanoma growth and metastases in preclinical models.[10] |
Targeting the tumor microenvironment (TME) has emerged as a successful strategy.[15][16] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process.[17]
Mechanism of Action: Bevacizumab (Avastin®) is a humanized monoclonal antibody that binds to and neutralizes circulating VEGF-A.[16][17] This inhibits VEGF from binding to its receptors on endothelial cells, thereby suppressing new blood vessel formation.[18][19] This "vascular normalization" can also reduce interstitial pressure and improve the delivery of chemotherapy.[16][20]
Performance and Experimental Data: Bevacizumab is FDA-approved and used in combination with chemotherapy for various cancers, including metastatic colorectal and non-small cell lung cancer.[17] In vivo studies show that bevacizumab treatment leads to increased tumor hypoxia and apoptosis, resulting in significant tumor growth delay.[21]
| Agent | Target | Model System | Key Finding |
| Bevacizumab | VEGF-A | Colon Cancer Xenografts | Increased tumor hypoxia and apoptosis; effectiveness proportional to tumor's susceptibility to hypoxia-induced apoptosis.[21] |
| Bevacizumab | Various Solid Tumors (Clinical) | In combination with chemotherapy, improves response rates and survival.[17][20] |
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a critical role in tumor cell invasion, proliferation, and metastasis.[22][23] Aberrant activation of the HGF/c-Met pathway is implicated in numerous cancers and is associated with poor prognosis.[22]
Mechanism of Action: c-Met inhibitors are typically small molecules that block the ATP-binding site of the c-Met kinase domain, preventing its activation and downstream signaling through pathways like PI3K/AKT and RAS/ERK.[23][24]
Performance and Experimental Data: Several c-Met inhibitors have been approved for specific cancer types. Crizotinib and Cabozantinib are multi-kinase inhibitors that target c-Met, among others.[24][25] More selective inhibitors like Capmatinib and Tepotinib have been approved for non-small cell lung cancer (NSCLC) with specific MET mutations.[26] Preclinical studies show these inhibitors effectively block cancer cell growth, invasion, and metastasis in c-Met dependent models.[22]
| Agent | Target(s) | FDA Approval | Key Preclinical/Clinical Outcome |
| Crizotinib | c-Met, ALK, ROS1 | ALK/ROS1+ NSCLC | Approved for ALK-positive NSCLC, also shows efficacy in c-Met driven tumors.[25][26] |
| Cabozantinib | c-Met, VEGFR2, AXL, etc. | Medullary Thyroid Cancer, RCC, HCC | A multi-kinase inhibitor with proven efficacy in several advanced cancers.[24][25] |
| Capmatinib | Selective c-Met | Metastatic NSCLC with METex14 skipping | Inhibits MET phosphorylation, suppressing proliferation and migration of MET-dependent tumor cells.[26] |
| Tivantinib | Selective c-Met (non-ATP competitive) | N/A (Phase III) | Prolonged progression-free survival in combination with erlotinib in a Phase II NSCLC trial.[22][24] |
Summary Comparison
| Feature | This compound (Bisdioxopiperazines) | MMP Inhibitors | Bevacizumab (Anti-VEGF) | c-Met Inhibitors |
| Primary Target | DNA Topoisomerase II, Iron | Matrix Metalloproteinases (MMPs) | Vascular Endothelial Growth Factor A (VEGF-A) | c-Met Receptor Tyrosine Kinase |
| Mechanism | Cytotoxicity, Cell Cycle Arrest, Iron Chelation, TME Modulation | Inhibition of ECM Degradation & Invasion | Anti-angiogenesis, Vascular Normalization | Inhibition of Proliferation, Invasion, & Motility |
| Development | Older agent, primarily preclinical antimetastatic data. Clinically used as a cardioprotector. | Largely failed in Phase III trials due to toxicity and lack of efficacy in advanced disease. | FDA-approved, widely used in combination therapy for multiple metastatic cancers. | Several agents FDA-approved for specific cancer subtypes with MET alterations. |
Experimental Protocols and Visualizations
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for assays used to evaluate these agents, along with diagrams illustrating key pathways and workflows.
This assay is used to evaluate the ability of an agent to inhibit the formation of metastatic colonies from cancer cells injected directly into circulation.[1]
-
Cell Culture: Culture a highly metastatic cancer cell line (e.g., B16F10 melanoma, Lewis Lung Carcinoma) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.
-
Treatment Groups: Randomize mice into a vehicle control group and one or more treatment groups (e.g., this compound at a specified mg/kg dose).
-
Drug Administration: Administer the vehicle or drug via a relevant route (e.g., intraperitoneal injection) at a predetermined schedule (e.g., daily for 3 days prior to cell injection and continuing for the duration of the experiment).
-
Cell Injection: Harvest and wash cancer cells, resuspending them in sterile PBS at a concentration of 1x10^6 cells/mL. Inject 100 µL of the cell suspension (1x10^5 cells) into the lateral tail vein of each mouse.
-
Monitoring: Monitor mice for 14-21 days for signs of morbidity.
-
Endpoint Analysis: Euthanize mice and harvest lungs or other target organs. Fix tissues in Bouin's solution.
-
Quantification: Count the number of visible metastatic nodules on the organ surface under a dissecting microscope. The reduction in the number of nodules in the treated group compared to the control group indicates antimetastatic activity.[1]
This assay detects the activity of gelatinases like MMP-2 and MMP-9.
-
Sample Preparation: Culture cancer cells and collect conditioned media. Alternatively, use protein lysates from tumor tissue. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel co-polymerized with gelatin (1 mg/mL). Run the gel under non-reducing conditions at 4°C.
-
Renaturation & Development: After electrophoresis, wash the gel in a renaturation buffer (e.g., 2.5% Triton X-100) to remove SDS and allow enzymes to renature.
-
Incubation: Incubate the gel overnight in a development buffer (e.g., containing Tris-HCl, NaCl, and CaCl2) at 37°C.
-
Staining & Destaining: Stain the gel with Coomassie Brilliant Blue R-250. Destain until clear bands appear against a blue background.
-
Analysis: The clear bands represent areas where MMPs have degraded the gelatin. The size and intensity of the bands, quantifiable by densitometry, correspond to the amount and activity of the MMPs.
This in vitro assay assesses the ability of an agent to inhibit angiogenesis.
-
Plate Coating: Coat wells of a 96-well plate with Matrigel® and allow it to polymerize at 37°C for 30 minutes.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with different concentrations of the test agent (e.g., Bevacizumab) or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Imaging: Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A reduction in these parameters indicates anti-angiogenic activity.
References
- 1. Experimental metastasis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activities and mechanisms of bisdioxopiperazine compounds this compound and MST-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Absorption, distribution and excretion of ¹⁴C-probimane in mice bearing lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dexrazoxane. A review of its use as a cardioprotective agent in patients receiving anthracycline-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexrazoxane for the prevention of cardiac toxicity and treatment of extravasation injury from the anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adult multicenter trials using dexrazoxane to protect against cardiac toxicity [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter randomized phase III study of the cardioprotective effect of dexrazoxane (Cardioxane) in advanced/metastatic breast cancer patients treated with anthracycline-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. A Comprehensive Exploration of Agents Targeting Tumor Microenvironment: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor Therapy Targeting the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct antitumor activity of bevacizumab: an overlooked mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. c-MET: an exciting new target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 24. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 25. mednexus.org [mednexus.org]
- 26. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
Confirming the Molecular Target of Probimane in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane, a bisdioxopiperazine derivative, has demonstrated notable anticancer and particularly antimetastatic properties. Understanding its precise molecular target is crucial for optimizing its therapeutic use and for the development of novel, more effective cancer therapies. This guide provides a comparative analysis of this compound, examining its proposed molecular targets and comparing its performance with established anticancer agents. We present available experimental data, detailed methodologies for key assays, and visual representations of relevant pathways and workflows to aid researchers in their exploration of this promising compound.
Unraveling the Molecular Target of this compound
Current research suggests that this compound does not operate through a single molecular target but rather exerts its anticancer effects via a multi-targeted mechanism. This pleiotropic action may contribute to its efficacy in inhibiting metastasis, a complex multi-step process.
The primary proposed mechanisms of action for this compound include:
-
Inhibition of Calmodulin (CaM): this compound is suggested to be a more potent inhibitor of Calmodulin than Razoxane, another member of the bisdioxopiperazine class. Calmodulin is a key intracellular calcium sensor that regulates a multitude of cellular processes, including cell proliferation, migration, and apoptosis. By inhibiting Calmodulin, this compound can disrupt these critical pathways in cancer cells.
-
Cell Cycle Arrest: Studies have indicated that this compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting tumor growth.
-
Inhibition of Cell Migration: A key aspect of its antimetastatic activity is its ability to inhibit cancer cell movement.
-
Other Potential Targets: Research has also pointed to the inhibition of sialic acid, lipoperoxidation, and fibrinogen as other potential avenues through which this compound exerts its effects.
The multifaceted nature of this compound's mechanism of action is a significant area of ongoing research.
Comparative Performance Analysis
To contextualize the efficacy of this compound, this section compares its cytotoxic activity with that of other established anticancer agents, namely Topoisomerase II inhibitors (Doxorubicin and Etoposide), which are known to be targeted by other bisdioxopiperazines, and its direct analogue, Razoxane.
Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and comparator drugs in various cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| This compound | SCG-7901 | Gastric Cancer | < 10 | 48 | MTT |
| K562 | Leukemia | < 10 | 48 | MTT | |
| A549 | Lung Cancer | < 10 | 48 | MTT | |
| Razoxane | CHO | Chinese Hamster Ovary | 3.5 | Not Specified | Cell Counting |
| HL-60 | Leukemia | 9.59 | 72 | MTT | |
| HTETOP | Human Tumor Cell Line | 7450 | 24 | MTT | |
| Doxorubicin | A549 | Lung Cancer | > 20[1][2] | 24 | MTT |
| K562 | Leukemia | 6.94 ± 0.21[3] | Not Specified | MTT | |
| Etoposide | A549 | Lung Cancer | 3.49[4] | 72 | MTT |
| K562 | Leukemia | - | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including exposure time and assay methods. The IC50 values for this compound are reported as a range (<10 µM), indicating a high level of potency.
Key Experimental Protocols
To facilitate further research and validation of this compound's molecular targets, this section provides detailed methodologies for key experimental assays.
Calmodulin-dependent Ca2+/Mg2+-ATPase Activity Assay
This assay is crucial for confirming the inhibitory effect of this compound on Calmodulin activity.
Principle: Calmodulin activates the plasma membrane Ca2+-ATPase, which pumps Ca2+ out of the cell. Inhibition of Calmodulin will lead to a decrease in the ATPase activity, which can be measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Preparation of Erythrocyte Ghosts:
-
Collect fresh human blood in heparinized tubes.
-
Centrifuge at 1,000 x g for 10 minutes to pellet the erythrocytes.
-
Wash the pellet three times with isotonic saline solution (0.9% NaCl).
-
Lyse the erythrocytes by adding 20 volumes of hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
Centrifuge at 20,000 x g for 20 minutes to pellet the erythrocyte ghosts (membranes).
-
Wash the ghosts repeatedly with the hypotonic buffer until they are white.
-
Resuspend the ghosts in a storage buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EGTA).
-
-
ATPase Activity Assay:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.4
-
100 mM KCl
-
3 mM MgCl2
-
1 mM ATP
-
0.1 mM CaCl2
-
Purified Calmodulin (e.g., 5 µg/ml)
-
Varying concentrations of this compound or control vehicle.
-
-
Pre-incubate the reaction mixture with the erythrocyte ghost preparation (approximately 50 µg of protein) for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a solution of ice-cold trichloroacetic acid (TCA) to a final concentration of 5%.
-
Centrifuge to pellet the precipitated protein.
-
Measure the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method (e.g., the Fiske-Subbarow method).
-
-
Data Analysis:
-
Calculate the specific activity of the Ca2+/Mg2+-ATPase (µmol Pi/mg protein/hour).
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Principle: A "wound" is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the wound is monitored over time in the presence and absence of the test compound.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MDA-MB-231) in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the cell monolayer.
-
-
Treatment:
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh culture medium containing varying concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using an inverted microscope with a camera.
-
-
Data Analysis:
-
Measure the width of the wound at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound width.
-
Compare the rate of wound closure between the treated and control groups.
-
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Protocol:
-
Cell Treatment:
-
Seed cancer cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to degrade RNA and prevent its staining).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.
-
Compare the cell cycle distribution between treated and control cells to identify any cell cycle arrest.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the workflows for the key experimental protocols.
Caption: Proposed multi-target mechanism of this compound in cancer cells.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for the wound healing assay.
Conclusion
This compound is a promising anticancer agent with a likely multi-targeted mechanism of action, distinguishing it from drugs with a single molecular target. Its potential to inhibit Calmodulin, induce cell cycle arrest, and block cell migration contributes to its potent antimetastatic effects. The provided comparative data and detailed experimental protocols offer a foundation for researchers to further investigate and validate the molecular targets of this compound. A more precise understanding of its mechanism will be instrumental in its future clinical development and its potential integration into combination therapies for the treatment of metastatic cancer. Further studies are warranted to elucidate the specific molecular interactions of this compound and to obtain more comprehensive comparative efficacy data against a wider range of cancer cell types and alternative therapeutic agents.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. netjournals.org [netjournals.org]
Unraveling the Enigma of Probimane: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Probimane, a member of the bisdioxopiperazine class of antimetastatic agents. Through objective comparisons with other relevant compounds and supported by experimental data, this document aims to elucidate the intricate signaling pathways and cellular processes modulated by this compound and its analogs.
Executive Summary
This compound, a derivative of the bisdioxopiperazine class, exerts its primary antineoplastic and antimetastatic effects through the catalytic inhibition of DNA topoisomerase II. Unlike topoisomerase II poisons that stabilize the enzyme-DNA cleavage complex, this compound and its congeners interfere with a step preceding this complex formation, leading to cell cycle arrest, primarily in the G2/M phase, and inhibition of cell proliferation. This guide presents a comparative analysis of this compound with other bisdioxopiperazines and different classes of topoisomerase II inhibitors, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Topoisomerase II Inhibitors
The efficacy of this compound and its analogs is best understood in the context of their primary molecular target, topoisomerase II. The following tables provide a quantitative comparison of this compound with other bisdioxopiperazines and classical topoisomerase II poisons.
Table 1: Comparative Efficacy of Bisdioxopiperazines in Topoisomerase II Inhibition
| Compound | IC50 (µM) for Topoisomerase II Inhibition | Reference |
| This compound | Not explicitly reported, but cytotoxicity is 3-10 fold higher than MST-16 | [1] |
| ICRF-193 | 2 | [2] |
| ICRF-154 | 13 | [2] |
| Razoxane (ICRF-159) | 30 | [2] |
| MST-16 | 300 | [2] |
Table 2: Comparative Anti-proliferative Activity of this compound and MST-16
| Cell Line | This compound IC50 (µM) (48h) | MST-16 IC50 (µM) (48h) | Reference |
| SCG-7901 (Human gastric cancer) | ~10 | ~40 | [1] |
| HCT-116 (Human colon cancer) | ~8 | ~80 | [1] |
| MDA-MB-468 (Human breast cancer) | ~12 | ~100 | [1] |
Signaling Pathways and Cellular Effects
This compound and other bisdioxopiperazines, as catalytic inhibitors of topoisomerase II, initiate a cascade of cellular events that ultimately lead to the suppression of tumor growth and metastasis.
Experimental Protocols
To facilitate the cross-validation and further investigation of this compound's mechanism of action, detailed protocols for key experimental assays are provided below.
Topoisomerase II Decatenation Assay
This assay measures the catalytic activity of topoisomerase II by assessing its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Experimental Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), ATP, and kDNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a comparator compound to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The degree of decatenation is inversely proportional to the inhibitory activity of the compound.
Cell Cycle Analysis via Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Experimental Workflow:
References
- 1. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Probimane's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent Probimane with other alternatives, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Executive Summary
This compound, a bisdioxopiperazine derivative, has demonstrated anti-proliferative and anti-metastatic properties in preclinical studies. It is reported to be more potent than the related compound Razoxane. The primary mechanism of action for this class of drugs is the catalytic inhibition of topoisomerase II, leading to cell cycle arrest. This compound is also suggested to exert its anti-cancer effects through multiple other pathways, including the inhibition of calmodulin and fibrinogen.
This guide compares the in vitro cytotoxicity of this compound with Razoxane, another topoisomerase II inhibitor from the same class, and Topotecan, a topoisomerase I inhibitor. While data for this compound is available, it is important to note that, to date, independent verification of its anti-cancer activity by unrelated research groups is limited in the published literature. The majority of the available data originates from the developers and their collaborators.
Data Presentation: In Vitro Cytotoxicity
| Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| This compound | SCG-7901 | Gastric Cancer | <10 | 48 | MTT |
| K562 | Leukemia | <10 | 48 | MTT | |
| A549 | Lung Cancer | <10 | 48 | MTT | |
| HL-60 | Leukemia | <10 | 48 | MTT | |
| Razoxane | JIMT-1 | Breast Cancer | 97.5 | 72 | CCK-8 |
| MDA-MB-468 | Breast Cancer | 36 | 72 | CCK-8 | |
| HL-60 | Leukemia | 9.59 | 72 | MTT | |
| Topotecan | MCF-7 | Breast Cancer | 0.1 (100 ng/ml) | 24 | MTT[1] |
| MDA-MB-231 | Breast Cancer | 0.16 (160 ng/ml) | 24 | MTT[1] | |
| IMR-32 | Neuroblastoma | >10 | Not Specified | Not Specified | |
| SK-N-BE(2) | Neuroblastoma | >10 | Not Specified | Not Specified |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, Razoxane, Topotecan) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
Objective: To quantify the percentage of cells undergoing apoptosis (programmed cell death) and necrosis following drug treatment.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Cell Cycle Analysis (Propidium Iodide Flow Cytometry)
Objective: To determine the effect of the drug on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured using a flow cytometer. The distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle is analyzed.
Mandatory Visualization
Caption: Proposed multi-faceted anti-cancer mechanism of this compound.
References
Probimane: A Preclinical Antimetastatic Agent vs. Standard-of-Care Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Probimane, an investigational antimetastatic agent, against its preclinical comparator, Razoxane. Due to the preclinical nature of this compound, a direct comparison to established standard-of-care drugs in a clinical setting is not currently feasible. However, by examining the available preclinical data, we can gain insights into its potential efficacy and mechanisms of action. This guide will also briefly touch upon Dexrazoxane, a clinically approved drug from the same class (bisdioxopiperazine), to provide a broader context.
Executive Summary
This compound is a derivative of the bisdioxopiperazine class of compounds, developed for its potential to inhibit cancer metastasis.[1][2][3] Preclinical studies, primarily in murine models, have demonstrated its cytotoxic and antimetastatic properties.[4][5] The primary comparator in these studies has been Razoxane, another member of the bisdioxopiperazine family. While this compound remains in the preclinical stage, a related compound, Dexrazoxane, has received FDA approval for a different indication: reducing the cardiotoxicity associated with doxorubicin chemotherapy in patients with metastatic breast cancer.[1][2][6] This guide will focus on the head-to-head preclinical data of this compound and Razoxane.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound vs. Razoxane
| Cell Line | Drug | IC50 (µM) at 48h | Source |
| Human Gastric Cancer (SGC-7901) | This compound | < 50 | [5] |
| Human Colon Cancer (HCT-116) | This compound | < 50 | [5] |
| Human Breast Cancer (MDA-MB-468) | This compound | < 50 | [5] |
| Various Human Tumor Cell Lines | This compound | 3 to 20-fold more potent than MST-16 (another derivative) | [4] |
Note: Specific IC50 values for Razoxane were not provided in the compared abstracts, but the literature suggests this compound is more potent.
Table 2: In Vivo Antitumor and Antimetastatic Activity (Murine Models)
| Cancer Model | Drug | Effect on Primary Tumor Growth | Inhibition of Pulmonary Metastasis | Source |
| Lewis Lung Carcinoma (LLC) | This compound | 35-50% inhibition | > 90% | [4] |
| Lewis Lung Carcinoma (LLC) | Razoxane | 35-50% inhibition | > 90% | [4] |
| Human Lung Adenocarcinoma Xenograft (LAX-83) | This compound | 55-60% inhibition | Not Specified | [4] |
| Human Lung Adenocarcinoma Xenograft (LAX-83) | Razoxane | 25-32% inhibition | Not Specified | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound and Razoxane required to inhibit the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Human gastrointestinal tumor cell lines (SGC-7901, HCT-116, and MDA-MB-468) were cultured in appropriate media.
-
Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Varying concentrations of this compound and Razoxane were added to the wells.
-
The cells were incubated for 48 hours.
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.
-
The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.[5]
In Vivo Tumor Growth and Metastasis Model (Lewis Lung Carcinoma)
Objective: To evaluate the effect of this compound and Razoxane on primary tumor growth and the formation of lung metastases in a murine model.
Methodology:
-
C57BL/6 mice were used for the study.
-
Lewis Lung Carcinoma (LLC) cells were injected subcutaneously into the flank of the mice to establish a primary tumor.
-
The mice were randomly assigned to treatment and control groups.
-
Treatment with this compound or Razoxane was initiated at specified dosages and schedules (e.g., administration on days 1, 5, and 9).
-
The size of the primary tumor was measured regularly using calipers.
-
After a predetermined period, the mice were euthanized, and the lungs were harvested.
-
The number of metastatic nodules on the surface of the lungs was counted.
-
The percentage of inhibition of primary tumor growth and lung metastasis was calculated by comparing the treated groups to the control group.[4]
Mandatory Visualization
Caption: this compound's multifaceted inhibition of pathways promoting metastasis.
Caption: Workflow for in vivo comparison of this compound and Razoxane.
References
- 1. Dexrazoxane Hydrochloride - NCI [cancer.gov]
- 2. Clinigen’s Totect (dexrazoxane) receives FDA approval | Clinigen [clinigengroup.com]
- 3. Dexrazoxane to Prevent Cardiotoxicity in Adults Treated with Anthracyclines: JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of dexrazoxane as a cardioprotectant in patients receiving doxorubicin or epirubicin chemotherapy for the treatment of cancer. The Provincial Systemic Treatment Disease Site Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexrazoxane Protects Kids’ Hearts from Doxorubicin - NCI [cancer.gov]
Statistical Validation of Probimane's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Probimane, a bisdioxopiperazine derivative with anticancer properties, against its analog, Razoxane, and standard chemotherapeutic agents. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of its mechanism of action to objectively assess its therapeutic potential.
Comparative Efficacy of this compound
This compound has demonstrated significant cytotoxic and anti-metastatic effects in preclinical models. Its performance relative to Razoxane and other anticancer agents is summarized below.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity against a range of human tumor cell lines. A comparative study revealed that this compound's IC50 (the concentration required to inhibit the growth of 50% of cells) is consistently lower than that of MST-16, another bisdioxopiperazine derivative. The cytotoxic effects of this compound were also noted to be more prolonged than those of first-line anticancer drugs such as 5-fluorouracil, vincristine, and doxorubicin, maintaining its effect for up to four days in vitro.[1]
| Cell Line | This compound IC50 (µM) for 48h | MST-16 IC50 (µM) for 48h |
| Human Tumor Cell Lines | < 50 | 3 to 20-fold higher than this compound |
Table 1: In Vitro Cytotoxicity of this compound vs. MST-16. Data from a comparative study on various human tumor cell lines.[1]
In Vivo Anti-Tumor and Anti-Metastatic Activity
In animal models, this compound has shown significant efficacy in inhibiting both primary tumor growth and metastasis. When compared to Razoxane at equitoxic dosages, this compound demonstrated superior or comparable activity.
| Animal Model | Treatment | Primary Tumor Growth Inhibition | Pulmonary Metastasis Inhibition |
| Lewis Lung Carcinoma (LLC) | This compound | 35-50% | > 90% |
| Lewis Lung Carcinoma (LLC) | Razoxane | 35-50% | > 90% |
| Human Lung Adenocarcinoma Xenograft (LAX-83) | This compound | 55-60% | Not Reported |
| Human Lung Adenocarcinoma Xenograft (LAX-83) | Razoxane | 25-32% | Not Reported |
Table 2: In Vivo Efficacy of this compound vs. Razoxane. Data from studies on Lewis lung carcinoma and a human lung adenocarcinoma xenograft in nude mice.[1][2]
This compound's anti-proliferative effects are believed to be linked to its ability to inhibit calmodulin (CaM) action and protect cell membranes.[3] Studies on the distribution of radiolabeled this compound in mice with Lewis lung carcinoma showed that the concentration of the drug remained relatively stable in metastatic foci over 48 hours, while it declined significantly in normal organs.[4] This suggests a potential for targeted action against metastatic cells.
Mechanism of Action: Key Signaling Pathways
This compound's anticancer activity is attributed to its interference with several critical cellular processes, including cell cycle progression and calcium-dependent signaling.
Inhibition of Calmodulin (CaM) Signaling
This compound inhibits the action of calmodulin, a key calcium-binding protein involved in various cellular processes, including cell proliferation and migration.[3][5] By disrupting CaM signaling, this compound can interfere with downstream pathways that promote cancer cell growth and survival.
Induction of G2/M Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis and proliferating.[6] This is a critical mechanism for controlling tumor growth. The G2/M checkpoint is a complex process involving multiple proteins that ensure DNA is properly replicated before cell division.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Workflow Diagram
Methodology
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control (e.g., a known cytotoxic drug).
-
Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: The plate is incubated for another 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Metastasis Model
This model is used to evaluate the anti-metastatic potential of this compound in a living organism.
Workflow Diagram
Methodology
-
Cell Implantation: Lewis Lung Carcinoma (LLC) cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth: The primary tumor is allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule, while the control group receives a vehicle control.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint: After a defined period (e.g., 21-28 days), or when the tumor burden reaches a humane endpoint, the mice are euthanized.
-
Tissue Harvesting: The primary tumor and lungs are carefully excised.
-
Metastasis Quantification: The lungs are fixed, and the number of visible metastatic nodules on the lung surface is counted under a dissecting microscope.
-
Data Analysis: The primary tumor volumes and the number of lung metastases are compared between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The presented data indicates that this compound holds significant therapeutic potential as an anticancer agent, particularly in the context of metastatic disease. Its superior in vitro and in vivo activity compared to its analog Razoxane warrants further investigation. The detailed experimental protocols provided herein offer a framework for the continued statistical validation of this compound's efficacy and mechanism of action. Future studies should focus on direct comparisons with current standard-of-care chemotherapies in a wider range of cancer models to fully elucidate its clinical promise.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Antitumor effects of two bisdioxopiperazines against two experimental lung cancer models in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, distribution and excretion of ¹⁴C-probimane in mice bearing lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activities and mechanisms of bisdioxopiperazine compounds this compound and MST-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal of Probimane: A Guide for Laboratory Professionals
Executive Summary
This document provides essential safety and logistical procedures for the proper disposal of Probimane, a potent antineoplastic agent used in research and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as a cytotoxic and aquatic-toxic compound; therefore, all waste streams containing this chemical must be treated as hazardous waste. This guide outlines a step-by-step operational plan for the segregation, containment, and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on its physical and chemical properties, hazards, and emergency procedures.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following PPE must be worn at all times when handling this compound in any form (solid, liquid, or in solution):
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination.
-
Gown: A disposable, non-permeable gown with long sleeves and tight-fitting cuffs is mandatory.
-
Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and aerosols.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosolization.
Engineering Controls: All handling of this compound, including preparation of solutions and aliquoting, must be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to minimize inhalation exposure.
This compound Waste Segregation and Disposal Plan
Proper segregation of this compound waste at the point of generation is crucial for safe and compliant disposal. This compound waste is categorized into two main streams: Bulk Hazardous Waste and Trace Chemotherapy Waste .
Quantitative Data for Waste Classification
The classification of this compound waste is determined by the concentration of the active chemical. The following table provides the quantitative threshold for this classification.
| Waste Classification | Quantitative Threshold | Disposal Container Color |
| Bulk Hazardous Waste | Any container with more than 3% of its original weight in this compound, or saturated materials. | Black |
| Trace Chemotherapy Waste | Any container with less than 3% of its original weight in this compound. | Yellow |
Step-by-Step Disposal Procedures
Step 1: Identify and Segregate Waste at the Source
-
Bulk Hazardous Waste: This includes, but is not limited to:
-
Unused or expired pure this compound.
-
Stock solutions and concentrated dilutions.
-
Spill cleanup materials from a significant spill.
-
Saturated personal protective equipment (PPE).
-
-
Trace Chemotherapy Waste: This includes items with minimal residual contamination, such as:
Step 2: Containerization and Labeling
-
Bulk Hazardous Waste:
-
Collect in a designated, leak-proof, and sealable black hazardous waste container.[1]
-
The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Keep the container closed except when adding waste.
-
-
Trace Chemotherapy Waste:
-
Collect in a designated, puncture-resistant yellow container specifically for trace chemotherapy waste.[1][2][3][4]
-
Sharps (needles, scalpels) contaminated with trace amounts of this compound must be placed in a yellow sharps container.
-
Label the container with "Trace Chemotherapy Waste" and "Incinerate Only."
-
Step 3: Waste Storage and Pickup
-
Store all this compound waste containers in a designated, secure area away from general laboratory traffic.
-
Do not mix this compound waste with other chemical or biological waste streams.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Do not attempt to dispose of this compound waste through regular trash or down the drain.
Experimental Protocols: Decontamination and Spill Management
General Decontamination Procedure
For routine cleaning of surfaces and equipment potentially contaminated with trace amounts of this compound:
-
Preparation: Don appropriate PPE as described in Section 2.0.
-
Initial Cleaning: Wipe the surface with a detergent solution to remove visible contamination.
-
Chemical Inactivation (Optional and Unverified for this compound): Wipe the surface with a 5.25% sodium hypochlorite solution (household bleach) or another oxidizing agent.[5][6] Allow a contact time of at least 10 minutes. Note: The efficacy of this method for this compound has not been confirmed and should be used with caution.
-
Rinsing: Wipe the surface with 70% isopropyl alcohol to remove the bleach residue.
-
Final Rinse: Wipe the surface with sterile water.
-
Disposal: All cleaning materials must be disposed of as trace chemotherapy waste in a yellow container.
Spill Management Protocol
-
Small Spill (less than 5 mL of a dilute solution):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with absorbent pads.
-
Decontaminate the area following the procedure in Section 4.1.
-
Dispose of all cleanup materials in a black hazardous waste container.
-
-
Large Spill (more than 5 mL or any amount of pure powder):
-
Evacuate the immediate area and restrict access.
-
Contact your institution's EHS department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
- 1. Chemotherapy Waste Disposal in California | Eco Medical [ecomedicalwaste.com]
- 2. stericycle.com [stericycle.com]
- 3. Why Trace Chemotherapy Waste Requires Incineration | TriHaz Solutions [trihazsolutions.com]
- 4. California Trace Chemo Disposal: Definitive 2025 Compliance & Safety Guide [met-bio.com]
- 5. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling of Probimane in Research Environments
FOR IMMEDIATE USE: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Probimane (also known as AT-2153; CAS No. 108093-90-9). Adherence to these guidelines is essential for ensuring personal safety and proper disposal. This compound is an investigational compound with anti-proliferative effects, utilized in cancer research.[1] Due to its cytotoxic potential, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields. |
| Hand Protection | Gloves | Chemical-impermeable. Regular inspection for tears or holes is crucial. |
| Body Protection | Lab Coat | Fully buttoned, long-sleeved. |
| Respiratory | Respirator | Recommended when handling the powder form or when adequate ventilation is not available. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, original container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
